molecular formula C14H14 B1618486 2,5-Dimethylbiphenyl CAS No. 7372-85-2

2,5-Dimethylbiphenyl

Cat. No.: B1618486
CAS No.: 7372-85-2
M. Wt: 182.26 g/mol
InChI Key: ASHRVEUMINIGNW-UHFFFAOYSA-N
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Description

2,5-Dimethylbiphenyl is a useful research compound. Its molecular formula is C14H14 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethyl-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-8-9-12(2)14(10-11)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHRVEUMINIGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334971
Record name 2,5-DIMETHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7372-85-2
Record name 2,5-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-DIMETHYLBIPHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I6RL8MTW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylbiphenyl: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2,5-dimethylbiphenyl, a substituted aromatic hydrocarbon. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core characteristics, from its fundamental structure and properties to its synthesis and spectroscopic identification. The insights herein are grounded in established chemical principles to provide not just data, but a causal understanding of the molecule's behavior and the rationale behind its synthetic methodologies.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science. Its rigid, planar-like structure provides a robust scaffold for constructing complex three-dimensional molecules. The substitution pattern on the phenyl rings is critical, as it dictates the molecule's conformation, electronic properties, and steric profile, which in turn govern its biological activity or material characteristics. 2,5-Dimethylbiphenyl, with its specific methyl substitution, serves as a valuable building block and a model compound for understanding the impact of ortho- and meta-substituents on the biphenyl system.

Molecular Structure and Physicochemical Properties

2,5-Dimethylbiphenyl consists of two phenyl rings linked by a single C-C bond. One ring is substituted with two methyl groups at the 2- and 5-positions. This substitution pattern breaks the symmetry seen in biphenyl itself and introduces steric hindrance that influences the torsional angle (dihedral angle) between the two rings.

Caption: Chemical structure of 2,5-Dimethylbiphenyl.

The key molecular and physical properties of 2,5-dimethylbiphenyl are summarized below. These values are essential for designing experimental conditions, such as selecting appropriate solvents and purification techniques.

PropertyValueSource
Molecular Formula C₁₄H₁₄[1][2]
Molecular Weight 182.27 g/mol [1][2]
Exact Mass 182.10955 g/mol [1]
Melting Point 68 - 70 °C
Boiling Point 255 °C
InChIKey ASHRVEUMINIGNW-UHFFFAOYSA-N[1][2]
Appearance Solid[3]

Synthesis of 2,5-Dimethylbiphenyl via Suzuki-Miyaura Coupling

The formation of the C-C bond between two aryl rings is a cornerstone of modern organic synthesis. Among the various cross-coupling reactions, the Suzuki-Miyaura coupling is frequently the method of choice due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[4][5] The byproducts are generally non-toxic and easily removed, simplifying product purification.[6]

The core of this reaction is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and purity. For the synthesis of a sterically hindered biphenyl like 2,5-dimethylbiphenyl, a bulky phosphine ligand is often employed to facilitate the reductive elimination step and stabilize the active catalytic species.

Catalytic Cycle Workflow

The mechanism proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-2,5-dimethylbenzene), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., phenylboronic acid) coordinates to the palladium complex. A base activates the boronic acid, facilitating the transfer of the phenyl group to the palladium center and displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex (the 2,5-dimethylphenyl and phenyl groups) couple to form the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (2,5-Dimethylbiphenyl) RedElim->Product Ar1X Ar¹-X (e.g., 1-Bromo-2,5-dimethylbenzene) Ar1X->OxAdd Ar2BY2 Ar²-B(OH)₂ (e.g., Phenylboronic Acid) + Base Ar2BY2->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a representative synthesis of 2,5-dimethylbiphenyl. The choice of a pressure vessel is a safety measure to contain the reaction, especially when heating solvents above their atmospheric boiling points.[7] The use of an inert atmosphere is crucial because the Pd(0) catalyst is sensitive to oxygen.

Reagents & Equipment:

  • 1-Bromo-2,5-dimethylbenzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene and Ethanol (degassed)

  • Deionized water

  • Round-bottom flask or pressure vessel equipped with a magnetic stir bar

  • Condenser and inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Vessel Preparation: To a 100 mL round-bottom flask, add 1-bromo-2,5-dimethylbenzene (1.85 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol, 1.2 equiv), and potassium carbonate (4.14 g, 30 mmol, 3.0 equiv).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.231 g, 0.2 mmol, 2 mol%). The catalyst should be handled quickly to minimize exposure to air.

  • Solvent Addition: Add a degassed mixture of toluene (40 mL) and ethanol (10 mL). The use of a co-solvent system often improves the solubility of the inorganic base.

  • Reaction Execution: Equip the flask with a condenser and place it in a pre-heated oil bath at 90 °C. Stir the mixture vigorously under an inert atmosphere for 12-16 hours.

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting aryl bromide spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be purified by flash column chromatography on silica gel using hexane as the eluent to yield pure 2,5-dimethylbiphenyl.

Spectroscopic Characterization

Structural elucidation of the synthesized product is a critical self-validating step. A combination of NMR, IR, and Mass Spectrometry provides unambiguous confirmation of the target molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl groups. The aromatic region (typically 7.0-7.5 ppm) will be complex due to the overlapping signals from both phenyl rings. The two methyl groups will appear as sharp singlets in the aliphatic region (around 2.3 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The presence of 10 aromatic carbon signals (4 quaternary, 6 tertiary) and 2 aliphatic carbon signals for the methyl groups would be expected. A known ¹³C NMR spectrum in DMSO-D6 confirms the structure.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2,5-dimethylbiphenyl is characterized by the following absorption bands.[8]

Wavenumber (cm⁻¹)Bond VibrationInterpretation
~3100-3000C-H StretchAromatic C-H bonds
~2960-2850C-H StretchAliphatic C-H bonds from methyl groups
~1600-1450C=C StretchAromatic ring backbone
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[9]

  • Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of 2,5-dimethylbiphenyl (182.3 m/z). Common fragmentation patterns for biphenyls include the loss of methyl groups (M-15) and other fragments characteristic of the aromatic rings.[10][11]

Safety, Handling, and Toxicology

As a Senior Application Scientist, ensuring laboratory safety is paramount. A thorough understanding of a chemical's hazards is required before any experimental work begins.

Hazard Profile:

  • Health Hazards: 2,5-Dimethylbiphenyl is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Environmental Hazards: It is noted as being very toxic to aquatic life with long-lasting effects (H410).

  • Physical Hazards: The substance is combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating.

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[12]

  • Personal Protective Equipment: Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[13] If dusts are generated, a NIOSH-approved respirator may be necessary.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

  • Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]

Conclusion

2,5-Dimethylbiphenyl is a structurally important aromatic compound whose synthesis and characterization rely on fundamental principles of modern organic chemistry. The Suzuki-Miyaura coupling provides a reliable and efficient route for its preparation, a process that underscores the power of palladium catalysis in constructing complex organic molecules. Proper spectroscopic analysis serves as an indispensable tool for structural verification, while a stringent adherence to safety protocols ensures responsible handling. This guide provides the foundational knowledge required for researchers to confidently work with and utilize this versatile chemical building block.

References

  • SpectraBase. (n.d.). 2,5-DIMETHYL-BIPHENYL. Wiley-VCH. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 2,5-DIMETHYLBIPHENYL. Retrieved from [Link]

  • PubChem. (n.d.). 2',5'-Dimethylbiphenyl-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2,5-DIMETHYLBIPHENYL. National Center for Advancing Translational Sciences. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Rapid threefold cross-couplings with sterically bulky triarylbismuths under Pd-Cu dual catalysis. Retrieved from [Link]

  • CPAChem. (2019, May 16). Safety Data Sheet for 2,5-Dimethylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4,4'-dimethyl biphenyl. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2,2′-Dimethylbiphenyl. American Chemical Society. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy: Infrared Spectra. Retrieved from [Link]

  • National Library of Medicine. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • NIST. (n.d.). 2,2'-Dimethylbiphenyl. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Process for the Manufacture of Dimethylbiphenyl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,6-Dimethoxy-2',6'-dimethylbiphenyl. Wiley-VCH. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Channel. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,4'-dimethylbiphenyl. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ETH Zurich Research Collection. (n.d.). Selective Synthesis of 4,4′-Dimethylbiphenyl from 2-Methylfuran. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S7 1 H-NMR spectrum of 2',6'-Dimethylbiphenyl-2-amine. Retrieved from [Link]

  • Australian Government Department of Health. (2025, March 31). Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl- - Draft evaluation statement. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary Materials 1. Characterization of Palladium(II) Complex. Retrieved from [Link]

  • MassBank. (2023, August 12). msbnk-ufz-wana263113d9f1ph. Retrieved from [Link]

  • ChemRxiv. (2025). Connecting molecular structures with diverse mass spectrometry fragmentation behaviours. Retrieved from [Link]

  • NIST. (n.d.). 3,3'-Dimethylbiphenyl. National Institute of Standards and Technology. Retrieved from [Link]

Sources

2,5-Dimethylbiphenyl CAS number and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2,5-Dimethylbiphenyl

Part 1: Chemical Identity & Physicochemical Profiling

1.1 The Isomer Distinction Protocol In biphenyl chemistry, precise isomer identification is critical. 2,5-Dimethylbiphenyl is frequently confused with its symmetric analog, 2,2'-dimethylbiphenyl.[1] Researchers must verify the CAS number before procurement or synthesis to avoid structural errors in downstream applications.[1]

Feature2,5-Dimethylbiphenyl (Target)2,2'-Dimethylbiphenyl (Common Analog)
CAS Number 7372-85-2 605-39-0
Structure Phenyl ring + 2,5-Dimethylphenyl ringTwo o-Tolyl rings connected
Symmetry Asymmetric (

or

)
Symmetric (

)
Molecular Weight 182.26 g/mol 182.26 g/mol
Formula


1.2 Physicochemical Properties Data derived from experimental values of close structural analogs and computational prediction models.[1]

  • Physical State: Colorless to pale yellow liquid/low-melting solid.[1]

  • Boiling Point: 270–280 °C (Predicted at 760 mmHg).[1][2]

  • Density: ~0.99 g/mL at 25 °C.[1]

  • Solubility: Insoluble in water; soluble in toluene, dichloromethane, and ethyl acetate.

  • Partition Coefficient (LogP): ~4.8 (High lipophilicity).[1]

Part 2: Safety & Handling (Derived SDS)

Note: A specific Safety Data Sheet (SDS) for CAS 7372-85-2 is rarely available from standard catalog suppliers.[1] The following safety profile is derived from the GHS classifications of chemically equivalent alkyl-biphenyls.

2.1 GHS Classification (Derived)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1][3]

    • H410: Very toxic to aquatic life with long-lasting effects.[1]

2.2 Emergency Response Protocols

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1] Lipophilic nature requires thorough mechanical washing.[1]
Eye Contact Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1]
Inhalation Move to fresh air.[1] If breathing is difficult, administer oxygen.
Spill/Leak Absorb with inert material (vermiculite/sand).[1] Do NOT wash into drains (High Aquatic Toxicity).[1]

2.3 Visualized Safety Decision Tree

SafetyProtocol Start Spill / Exposure Event Assess Assess Hazard Type Start->Assess Skin Skin/Eye Contact Assess->Skin Inhal Inhalation Assess->Inhal Env Environmental Release Assess->Env Action1 Rinse 15min (Water/Soap) Remove Contaminated Clothes Skin->Action1 Action2 Evacuate to Fresh Air Supportive Care Inhal->Action2 Action3 Contain with Vermiculite Do NOT Flush to Sewer Env->Action3 Disposal Dispose as Hazardous Organic Waste (Halogen-Free) Action1->Disposal Action3->Disposal

Caption: Decision logic for handling 2,5-dimethylbiphenyl exposure or release events.

Part 3: Synthetic Architecture

3.1 The Synthetic Challenge Direct methylation of biphenyl lacks regioselectivity.[1] Therefore, the Suzuki-Miyaura Cross-Coupling is the gold standard for synthesizing 2,5-dimethylbiphenyl with high regiocontrol.[1]

3.2 Retrosynthetic Analysis

  • Target: 2,5-Dimethylbiphenyl[1][4][5][6]

  • Disconnection: Aryl-Aryl bond.[1]

  • Coupling Partners:

    • Aryl Halide: 2-Bromo-p-xylene (also known as 1-Bromo-2,5-dimethylbenzene).[1][7] Note: This precursor locks in the 2,5-dimethyl substitution pattern.[1]

    • Organoboron: Phenylboronic acid.[1][3][8]

3.3 Experimental Protocol

Reagents:

  • 1-Bromo-2,5-dimethylbenzene (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: Toluene/Ethanol/Water (4:1:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing (Crucial): Sparge the solvent mixture (Toluene/EtOH/

    
    ) with Argon for 20 minutes. Reason: Oxygen poisons the Pd(0) species and promotes homocoupling.[1]
    
  • Charging: In a Schlenk flask, combine the aryl halide, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.[1]

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 12–16 hours under inert atmosphere.

  • Monitoring: Monitor via TLC (Hexanes eluent). The product will have a higher

    
     than the boronic acid.[1]
    
  • Workup: Cool to room temperature. Dilute with diethyl ether. Wash with water (x2) and brine (x1).[1] Dry over

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography using 100% Hexanes.

3.4 Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromo-p-xylene BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + K2CO3 TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Phenylboronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - 2,5-Dimethylbiphenyl

Caption: The Suzuki-Miyaura catalytic cycle for constructing the biaryl core.[1]

Part 4: Applications in R&D

4.1 Drug Discovery Scaffolds 2,5-Dimethylbiphenyl serves as a lipophilic scaffold in medicinal chemistry.[1] The methyl groups at the 2 and 5 positions provide steric bulk that can:

  • Twist the Biaryl Bond: The ortho (2-position) methyl group forces the two phenyl rings out of planarity, reducing

    
    -conjugation.[1] This "molecular twist" is vital for disrupting protein-protein interactions.[1]
    
  • Block Metabolic Hotspots: Methylation blocks the reactive phenyl positions, potentially increasing the metabolic half-life of the drug candidate by preventing hydroxylation at those sites.[1]

4.2 Liquid Crystal Engineering Biphenyl derivatives are foundational in liquid crystal (LC) technology.[1] The 2,5-dimethyl substitution breaks the symmetry of the molecule, which lowers the melting point compared to unsubstituted biphenyls.[1] This is advantageous for formulating LC mixtures that must remain fluid at room temperature while maintaining dielectric anisotropy.[1]

Part 5: References

  • National Institutes of Health (NIH) - GSRS. 2,5-Dimethylbiphenyl Substance Record (CAS 7372-85-2). [Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] [Link]

  • PubChem. Biphenyl Derivatives and Safety Profiling. [Link][1]

Sources

Solubility Dynamics of 2,5-Dimethylbiphenyl: A Mechanistic Guide to Polar vs. Non-Polar Solvent Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dimethylbiphenyl (2,5-DMBP) is a highly lipophilic aromatic hydrocarbon frequently utilized as an intermediate in materials science, organic electronics, and pharmaceutical synthesis. Understanding its solubility profile is critical for optimizing reaction conditions, particularly in transition-metal catalyzed cross-coupling workflows and liquid-liquid extractions. This whitepaper provides an in-depth mechanistic analysis of 2,5-DMBP's solvation thermodynamics, contrasting its behavior in polar versus non-polar media, and establishes a self-validating protocol for empirical solubility determination.

Physicochemical Profiling & Thermodynamics of Dissolution

The solubility of any solute is governed by the free energy of mixing (


). For 2,5-DMBP, the molecular architecture dictates a unique thermodynamic baseline that drastically alters its solubility compared to standard rigid aromatics.
  • Conformational Dynamics & Physical State: Unsubstituted biphenyl is a crystalline solid at room temperature[1]. However, the introduction of a methyl group at the ortho (C2) position in 2,5-DMBP creates severe steric hindrance against the ortho-hydrogens of the adjacent phenyl ring. This steric clash restricts rotation and forces a highly twisted, non-planar dihedral angle between the rings. This lack of planarity prevents the efficient

    
     stacking required for crystal lattice formation. Consequently, 2,5-DMBP exists as a colorless, lipophilic oil at standard ambient temperature[2].
    
  • Enthalpic Advantage in Solvation: Because 2,5-DMBP is already in a liquid state at room temperature, the enthalpy of fusion (

    
    ) is zero during the dissolution process. The thermodynamic barrier to solvation is therefore strictly limited to the cavity formation energy within the solvent and the solute-solvent interaction enthalpy.
    

Solvent Polarity Matrix: Mechanistic Interactions

The dissolution of 2,5-DMBP varies drastically across the solvent polarity spectrum due to competing intermolecular forces:

  • Non-Polar Solvents (e.g., Hexane, Toluene): 2,5-DMBP exhibits complete miscibility in non-polar organic solvents. The cohesive energy density of the solute closely matches that of these solvents, allowing London dispersion forces and transient

    
     interactions to drive spontaneous mixing (
    
    
    
    ,
    
    
    ).
  • Polar Aprotic Solvents (e.g., THF, DMF, Acetone): These solvents possess moderate dielectric constants (

    
    ). 2,5-DMBP demonstrates high solubility in these media, driven by dipole-induced dipole interactions. This is highly relevant in synthetic chemistry, as solvents like THF and DMF are standard for Suzuki-Miyaura cross-coupling reactions where 2,5-DMBP is synthesized or utilized[3].
    
  • Polar Protic Solvents (e.g., Water, Methanol): 2,5-DMBP is practically immiscible in highly polar protic solvents. Water and methanol feature strong, highly ordered intermolecular hydrogen-bond networks. Introducing the hydrophobic 2,5-DMBP requires a massive enthalpic penalty to form a solvent cavity, with no compensating H-bond formation from the solute. The resulting hydrophobic effect leads to rapid phase separation.

Quantitative Solubility Data

The following table summarizes the predicted solubility limits and dominant thermodynamic interactions of 2,5-DMBP across standard laboratory solvents.

Solvent ClassRepresentative SolventDielectric Constant (

)
Predicted SolubilityDominant Intermolecular Interaction
Non-Polar Aliphatic Hexane~1.9Miscible (

)
London Dispersion
Non-Polar Aromatic Toluene~2.4Miscible (

)

Stacking, Dispersion
Polar Aprotic Tetrahydrofuran (THF)~7.5Highly Soluble (>500 mg/mL)Dipole-Induced Dipole
Polar Aprotic Dimethylformamide (DMF)~36.7Soluble (~100-300 mg/mL)Dipole-Induced Dipole
Polar Protic Methanol~32.7Poorly Soluble (<10 mg/mL)Hydrophobic Effect (Cavity Penalty)
Polar Protic Water~80.1Immiscible (<0.1 mg/mL)Extreme Hydrophobic Effect

Experimental Workflows: Self-Validating Protocols

To empirically determine the exact solubility limit of 2,5-DMBP in semi-polar or polar aprotic solvents (where it is not infinitely miscible), researchers must employ a rigorous, self-validating analytical workflow.

Protocol: Quantitative Determination of 2,5-DMBP Solubility via HPLC-UV

Objective: Accurately quantify the saturation point of 2,5-DMBP in Acetonitrile without interference from micro-emulsions.

  • Preparation of Saturated Solution: Add 2.0 mL of 2,5-DMBP (liquid oil) to 10.0 mL of Acetonitrile in a hermetically sealed, thermostatic glass vial at 25.0 ± 0.1 °C.

  • Equilibration: Agitate via magnetic stirring at 500 rpm for 24 hours.

    • Causality: Extended agitation ensures thermodynamic equilibrium is reached between the organic liquid phase and the solvent phase, preventing false-low solubility readings caused by kinetic limitations.

  • Phase Separation: Centrifuge the biphasic mixture at 10,000 x g for 15 minutes.

    • Causality: Centrifugation eliminates suspended micro-emulsions that artificially inflate UV absorbance readings, ensuring only truly dissolved solute is measured.

  • Sampling & Dilution: Carefully extract 100 µL of the upper solvent phase using a positive displacement pipette. Dilute 1:100 in HPLC-grade methanol containing 50 µg/mL of 4,4'-di-tert-butylbiphenyl as an Internal Standard (IS).

    • Causality: Positive displacement prevents vapor-pressure-induced dripping. The structurally similar IS corrects for any volumetric errors during the highly volatile extraction step, ensuring strict quantitative accuracy.

  • Chromatographic Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column. (Mobile phase: 80:20 Acetonitrile:Water; Detection: UV at 254 nm).

  • Self-Validation (Mass Balance): Perform a secondary extraction of the remaining oil phase at the bottom of the vial to verify the structural integrity of the compound via LC-MS.

    • Causality: This confirms that the measured solubility limit is a true thermodynamic property and not the result of solvent-induced degradation or polymerization of the solute.

Solvation Thermodynamics Visualization

Solvation_Pathways Solute 2,5-Dimethylbiphenyl (Non-Polar Liquid Oil) Protic Polar Protic Solvents (Water, Methanol) ε > 30 Solute->Protic Mixed with Aprotic Polar Aprotic Solvents (THF, DMF, Acetone) ε ≈ 5 - 40 Solute->Aprotic Mixed with NonPolar Non-Polar Solvents (Hexane, Toluene) ε < 5 Solute->NonPolar Mixed with MechProtic High Cavity Energy No H-Bonding Capability Protic->MechProtic Interaction MechAprotic Dipole-Induced Dipole Moderate Solvation Shell Aprotic->MechAprotic Interaction MechNonPolar Favorable Dispersion Forces π-π Stacking NonPolar->MechNonPolar Interaction OutProtic Immiscible / Phase Separation (ΔG > 0) MechProtic->OutProtic Result OutAprotic Highly Soluble (ΔG < 0) MechAprotic->OutAprotic Result OutNonPolar Completely Miscible (ΔG << 0) MechNonPolar->OutNonPolar Result

Thermodynamic pathways of 2,5-Dimethylbiphenyl solvation across different solvent polarities.

References

  • Wikipedia Foundation. "Biphenyl - Chemical Properties and Structure." Wikipedia. URL: [Link]

  • Liang, et al. "A Mild and Practical Synthesis of Biphenyl Compounds." ResearchGate. URL: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "2,5-DIMETHYLBIPHENYL." Inxight Drugs Database. URL: [Link]

  • MDPI. "Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes." Molecules. URL: [Link]

Sources

Methodological & Application

Protocols for Friedel-Crafts alkylation to produce 2,5-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This application note details a robust, two-phase protocol for the synthesis of 2,5-Dimethylbiphenyl (2,5-DMBP) . While biaryl compounds are typically synthesized via transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura), such methods often require expensive palladium catalysts and halogenated precursors that may not be commercially available with the specific 2,5-substitution pattern.

This guide presents an alternative "Cycloalkylation-Dehydrogenation" strategy . This route utilizes the classic Friedel-Crafts (FC) alkylation of p-xylene with cyclohexyl chloride to form a saturated intermediate, followed by catalytic aromatization. This method allows for the use of inexpensive bulk commodity chemicals (p-xylene, cyclohexyl chloride) to construct the biaryl core with high regioselectivity.

Target Audience: Synthetic chemists, process engineers, and drug discovery teams requiring scalable access to specific methylated biaryl scaffolds.

Scientific Foundation & Reaction Logic

The Retrosynthetic Strategy

Direct Friedel-Crafts arylation (coupling two benzene rings directly) is mechanistically unfavorable due to the lack of electrophilicity in unactivated arenes. Therefore, we employ a masked biaryl approach :

  • Step 1 (C-C Bond Formation): Friedel-Crafts alkylation of p-xylene using cyclohexyl chloride. The steric bulk of the cyclohexyl cation and the electronics of p-xylene direct substitution to the ortho position relative to a methyl group (the only available position).

  • Step 2 (Aromatization): Dehydrogenation of the cyclohexyl ring to a phenyl ring using Pd/C or elemental sulfur/selenium.

Pathway Visualization

FC_Synthesis Xylene p-Xylene (Substrate) Sigma Sigma Complex (Arenium Ion) Xylene->Sigma Nucleophilic Attack CyCl Cyclohexyl Chloride (Electrophile Source) Carbocation Cyclohexyl Carbocation CyCl->Carbocation Lewis Acid Abstraction AlCl3 AlCl3 (Catalyst) AlCl3->Carbocation Carbocation->Sigma Intermediate 2-Cyclohexyl-1,4-dimethylbenzene (Intermediate) Sigma->Intermediate -H+ (Re-aromatization) Product 2,5-Dimethylbiphenyl (Target) Intermediate->Product -3 H2 PdC Pd/C, Δ (Dehydrogenation) PdC->Product

Figure 1: Reaction pathway from p-xylene precursors to the biaryl target via cycloalkylation and subsequent aromatization.

Phase 1: Friedel-Crafts Alkylation Protocol

Objective: Synthesize 2-cyclohexyl-1,4-dimethylbenzene (also known as 1-cyclohexyl-2,5-dimethylbenzene).

Critical Reagents & Equipment
ComponentGrade/SpecRole
p-Xylene Anhydrous (>99%)Substrate & Solvent (Excess prevents polyalkylation)
Cyclohexyl Chloride Reagent GradeElectrophile Precursor
Aluminum Chloride (AlCl₃) Anhydrous, GranularLewis Acid Catalyst
Nitromethane Solvent (Optional)Moderates catalyst activity (prevents rearrangements)
Equipment 3-Neck FlaskEquipped with drying tube (CaCl₂) and pressure-equalizing dropping funnel
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 500 mL 3-neck round-bottom flask under a nitrogen stream.

    • Attach a reflux condenser, a mechanical stirrer, and a pressure-equalizing addition funnel.

    • Safety Note: Connect the condenser outlet to a gas trap (NaOH solution) to neutralize evolved HCl gas.

  • Catalyst Activation (0-5°C):

    • Charge the flask with p-Xylene (100 mL, ~0.8 mol) . This large molar excess acts as the solvent and minimizes di-alkylation.

    • Cool the flask to 0-5°C using an ice-water bath.

    • Add AlCl₃ (0.15 mol, 20.0 g) in small portions.

    • Process Insight: Maintaining low temperature during addition is crucial. Higher temperatures promote the isomerization of p-xylene to m-xylene (thermodynamically favored) before the reaction occurs.

  • Electrophile Addition:

    • Mix Cyclohexyl Chloride (0.1 mol, 11.8 g) with 20 mL of p-xylene in the addition funnel.

    • Add the solution dropwise over 60 minutes.

    • Mechanistic Check: The slow addition ensures the concentration of the active carbocation remains low relative to the aromatic substrate, favoring mono-alkylation over poly-alkylation.

  • Reaction & Quenching:

    • Stir at 0-5°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour.

    • Pour the reaction mixture carefully onto 500 g of crushed ice/HCl mixture .

    • Observation: The mixture will separate into an organic layer (top) and an aqueous aluminum salt layer (bottom).

  • Workup & Purification:

    • Separate the organic layer.[1] Extract the aqueous layer twice with diethyl ether or dichloromethane.

    • Wash combined organics with NaHCO₃ (sat. aq.) and Brine. Dry over MgSO₄.

    • Distillation: Remove excess p-xylene via rotary evaporation. Perform vacuum distillation on the residue to isolate 2-cyclohexyl-1,4-dimethylbenzene (Boiling point approx. 140-145°C at 10 mmHg).

Phase 2: Catalytic Aromatization (Dehydrogenation)

Objective: Convert the cyclohexyl ring into a phenyl ring to yield 2,5-Dimethylbiphenyl.

Critical Reagents
ComponentGrade/SpecRole
Intermediate From Phase 1Substrate
10% Pd/C CatalystDehydrogenation catalyst
Decalin or p-Cymene High BP SolventHydrogen acceptor/Solvent (Optional, can run neat)
Step-by-Step Methodology
  • Setup:

    • Place the purified 2-cyclohexyl-1,4-dimethylbenzene (10 g) into a heavy-walled round-bottom flask.

    • Add 10% Pd/C (0.5 g) .

    • Note: If using a solvent, add 20 mL of Decalin. If running neat, ensure the flask is equipped with a high-efficiency air condenser.

  • Dehydrogenation (High Temp):

    • Heat the mixture to 200-220°C under a gentle stream of nitrogen (to sweep away evolved H₂ gas).

    • Maintain reflux/heating for 12-24 hours.

    • Monitoring: Monitor reaction progress via GC-MS. Look for the mass shift from M+ (188 m/z) to M+ (182 m/z).

  • Isolation:

    • Cool the mixture and dilute with hexane/ethyl acetate.

    • Filter through a pad of Celite to remove the Palladium catalyst.

    • Concentrate the filtrate.

  • Final Purification:

    • Recrystallize from Ethanol or perform Flash Column Chromatography (Silica Gel, 100% Hexanes) to yield pure 2,5-Dimethylbiphenyl .

Data Analysis & Troubleshooting

Expected Analytical Data
ParameterValue / Characteristic
Phase 1 Yield 65-75% (Mono-alkylated product)
Phase 2 Yield 80-90%
Target Mass (GC-MS) 182.11 Da (Molecular Ion)
1H NMR (CDCl₃) δ 2.20 (s, 3H), 2.35 (s, 3H) [Methyls]; δ 7.1-7.5 (m, 8H) [Aromatic]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Polyalkylation (Phase 1) High concentration of alkyl halide.Increase the molar excess of p-xylene (up to 10 equivalents). Slow down addition rate.
Isomerization (Phase 1) Temperature too high; Acid too strong.Keep reaction <5°C. Consider using milder Lewis Acid (e.g., FeCl₃) or adding Nitromethane.
Incomplete Aromatization Poisoned Pd catalyst or T too low.Purify intermediate (remove sulfur/halides). Increase Temp to >200°C. Use Sulfur/Selenium method if Pd fails.

References

  • Friedel-Crafts Alkyl

    • Title: Friedel-Crafts Alkylation[2][3][4][5][6][7][8]

    • Source: Organic Chemistry Portal[9]

    • URL:[Link]

  • Alkyl

    • Title: Friedel-Crafts Alkylation of p-Xylene[3][4][6]

    • Source: University of Colorado Boulder (Dept of Chemistry)
    • URL:[Link]

  • Dehydrogen

    • Title: Catalytic Dehydrogenation of Hydroarom
    • Source: Chemical Reviews (ACS Publications) - General reference for Pd/C methodology
    • URL:[Link] (Search: Dehydrogenation Pd/C)

  • Industrial Xylene Chemistry

    • Title: Xylenes and Ethylbenzene
    • Source: Ullmann's Encyclopedia of Industrial Chemistry
    • URL:[Link]

Sources

Palladium-catalyzed cross-coupling methods for 2,5-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Pd-Catalyzed Cross-Coupling Methods for 2,5-Dimethylbiphenyl

Executive Summary

This guide details the synthetic protocols for 2,5-Dimethylbiphenyl , a structural motif frequently utilized in liquid crystal engineering and as a steric probe in medicinal chemistry.

The Challenge: The synthesis of 2,5-dimethylbiphenyl presents a mono-ortho steric challenge . The methyl group at the C2 position creates steric hindrance around the palladium center during the transmetallation and reductive elimination steps. Standard ligands (e.g., PPh₃) often result in sluggish reaction rates or homocoupling byproducts.

The Solution: We present two optimized protocols utilizing Sterically Demanding, Electron-Rich Ligands :

  • Method A (Discovery Scale): Suzuki-Miyaura coupling using the Buchwald SPhos ligand for maximum reliability.

  • Method B (Process/Green Scale): Coupling using the Pd-PEPPSI-IPr precatalyst in aqueous isopropanol for industrial scalability and environmental compliance.

Retrosynthetic Analysis & Strategy

To synthesize 2,5-dimethylbiphenyl, the most efficient disconnection is the Suzuki-Miyaura coupling of a phenylboronic acid with a 2-halo-p-xylene derivative.

  • Route 1 (Preferred): 2-Bromo-1,4-dimethylbenzene + Phenylboronic acid.

    • Why: 2-Bromo-1,4-dimethylbenzene (2-bromo-p-xylene) is inexpensive and stable. The oxidative addition into the hindered aryl bromide is facilitated by bulky ligands.

  • Route 2: Iodobenzene + 2,5-Dimethylphenylboronic acid.

    • Why: Useful if the boronic acid is already in stock, but generally less atom-economical due to the higher cost of the hindered boronic acid.

Strategic Diagram: Catalytic Cycle & Steric Management The following diagram illustrates the catalytic cycle, highlighting where the bulky ligand (L) prevents catalyst decomposition and forces the reductive elimination of the crowded product.

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + ArX Complex1 Pd(II)-Ar-X (Sterically Crowded) OxAdd->Complex1 BaseStep Base Activation (OH- / CO3--) Complex1->BaseStep TransMetal Transmetallation (Boronic Acid Entry) BaseStep->TransMetal + Activated Boronate Complex2 Pd(II)-Biaryl Complex TransMetal->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim Isomerization RedElim->Pd0 Regeneration Product 2,5-Dimethylbiphenyl RedElim->Product ArX 2-Bromo-p-xylene ArX->OxAdd Boron Ph-B(OH)2 Boron->TransMetal

Caption: Catalytic cycle for sterically hindered Suzuki coupling. Bulky ligands (SPhos/NHC) stabilize the Pd(0) species and accelerate the difficult reductive elimination step.

Protocol A: High-Reliability Synthesis (SPhos System)

Context: This method is ideal for medicinal chemistry (100 mg to 5 g scale) where "first-pass" success is critical. The SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) creates a protective pocket around Palladium, preventing aggregation while promoting coupling of ortho-substituted substrates.

Reagents:

  • Substrate: 2-Bromo-1,4-dimethylbenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous)

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a distinct vial, dissolve Pd(OAc)₂ (2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) in dry Toluene (1 mL). Stir at room temperature for 5 minutes until the solution turns yellow/orange (generation of active L-Pd species).

  • Reaction Assembly: To a reaction vial equipped with a magnetic stir bar, add:

    • 2-Bromo-1,4-dimethylbenzene (185 mg, 1.0 mmol)

    • Phenylboronic acid (146 mg, 1.2 mmol)

    • K₃PO₄ (424 mg, 2.0 mmol)

  • Solvent Addition: Add Toluene (4 mL) and deionized Water (0.5 mL).

  • Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 2 minutes to remove dissolved oxygen (crucial for preventing homocoupling).

  • Initiation: Add the pre-complexed catalyst solution via syringe.

  • Heating: Seal the vial and heat to 100°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexanes). Product Rf ≈ 0.6; Starting bromide Rf ≈ 0.7.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry organic layer over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (100% Hexanes). 2,5-Dimethylbiphenyl is non-polar and elutes quickly.

Protocol B: Green & Scalable Synthesis (PEPPSI-IPr)

Context: This method utilizes the Pd-PEPPSI-IPr precatalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation). It is air-stable, robust, and operates in environmentally benign solvents (IPA), making it suitable for scale-up (>10 g).

Reagents:

  • Substrate: 2-Bromo-1,4-dimethylbenzene (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd-PEPPSI-IPr (0.5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Isopropanol (IPA) / Water (1:1 ratio)

Experimental Workflow Diagram:

Workflow Step1 Charge Solids (Ar-Br, Boronic Acid, Base, Catalyst) Step2 Add Solvent (IPA/H2O 1:1) Step1->Step2 Step3 Reaction 80°C, 2-6 hrs (Air Tolerant) Step2->Step3 Step4 Phase Separation (Add EtOAc) Step3->Step4 Step5 Evaporation & Filtration Step4->Step5

Caption: Streamlined workflow for PEPPSI-mediated coupling in aqueous media.

Step-by-Step Procedure:

  • Charging: Into a round-bottom flask, weigh 2-Bromo-1,4-dimethylbenzene (1.0 equiv), Phenylboronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd-PEPPSI-IPr (0.5 mol%).

    • Note: PEPPSI catalysts are air-stable; no glovebox is required.

  • Solvent: Add IPA and Water (1:1 ratio) to achieve a concentration of 0.25 M.

  • Reaction: Stir vigorously at 80°C (open air is acceptable, but inert atmosphere ensures higher yield).

  • Completion: Reaction is typically complete within 2–4 hours.

  • Workup: The product often oils out or precipitates upon cooling. Extract with minimal Ethyl Acetate/Heptane.

  • Isolation: Pass through a short pad of silica to remove Pd residues. Concentrate to yield the product.

Comparative Data Analysis

The following table summarizes expected performance metrics based on standard reactivity profiles for mono-ortho substituted biaryls.

ParameterMethod A (SPhos)Method B (PEPPSI)Standard (PPh₃)
Catalyst Loading 1.0 - 2.0 mol%0.25 - 0.5 mol%3.0 - 5.0 mol%
Time to Completion 4 - 12 hours2 - 6 hours12 - 24 hours
Isolated Yield 92 - 96%88 - 94%60 - 75%
Steric Tolerance ExcellentExcellentPoor
Air Sensitivity Moderate (Requires Argon)Low (Air Stable Solid)High
Green Metric Low (Toluene)High (IPA/Water)Low (THF/Dioxane)

Product Characterization

2,5-Dimethylbiphenyl [1][2]

  • Physical State: Colorless oil or low-melting solid (Lit. MP varies; typically <25°C).

  • CAS: 7372-85-2

  • MW: 182.26 g/mol [2][3]

  • ¹H NMR (400 MHz, CDCl₃):

    • Diagnostic Singlet (C2-Methyl): δ ~2.25 ppm (3H, s). Shifted upfield slightly due to shielding by the phenyl ring.

    • Diagnostic Singlet (C5-Methyl): δ ~2.35 ppm (3H, s).

    • Aromatic Region: δ 7.00 – 7.45 ppm (Multiplet, 8H).

  • ¹³C NMR: Look for distinct methyl carbons at approx. 20-21 ppm and the quaternary biphenyl linkage carbon at approx. 141 ppm.

References

  • Buchwald Ligands (SPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc. 2005 , 127, 4685–4696.

  • PEPPSI Catalyst System: Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Assen, E. A. B.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. A User-Friendly, All-Purpose Pd-NHC Precatalyst for the Suzuki-Miyaura Reaction. Chem. Eur. J. 2006 , 12, 4749–4755.

  • General Review: Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc.[3][4][5][6] Chem. Res. 2008 , 41, 1461–1473.

Sources

Application Note: Oxidative Synthesis of Biphenyl-2,5-Dicarboxylic Acid from 2,5-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 2,5-dimethylbiphenyl into biphenyl-2,5-dicarboxylic acid is a critical functionalization step in the synthesis of advanced metal-organic frameworks (MOFs), liquid crystalline polymers, and specialized active pharmaceutical ingredients (APIs). The steric hindrance and electronic interplay between the biphenyl system and the ortho-/meta-methyl groups necessitate highly optimized oxidative conditions to prevent ring cleavage and ensure complete conversion to the diacid.

This application note details two field-proven methodologies: a highly scalable, atom-economical Liquid-Phase Catalytic Oxidation using a Cobalt/Manganese/Bromide triad[1], and a highly reliable, bench-scale Potassium Permanganate Oxidation [2].

Mechanistic Rationale & Oxidation Dynamics

The choice of oxidation system dictates the reaction mechanism, scalability, and required infrastructure:

  • The Co/Mn/Br Catalytic Triad (Amoco Process): This system operates via a radical auto-oxidation cascade. The bromide ion acts as a critical radical promoter, abstracting benzylic hydrogens to form a benzylic radical. Cobalt(II) and Manganese(II) act synergistically to decompose intermediate hydroperoxides and propagate the radical chain. This method is preferred for industrial scale-up due to its use of molecular oxygen as the terminal oxidant, yielding only water as a byproduct[1].

  • Permanganate Direct Oxidation: Potassium permanganate (KMnO₄) operates via direct electrophilic attack on the benzylic carbon, proceeding through a cyclic manganate ester intermediate. While lacking the atom economy of aerobic oxidation, it circumvents the need for specialized high-pressure reactors. Because the oxidation of two methyl groups to carboxylic acids requires a total of 12 electrons (6 per methyl group), and Mn(VII) reduces to Mn(IV) (a 3-electron transfer), a theoretical minimum of 4 molar equivalents of KMnO₄ is required. We utilize 6 equivalents to ensure complete conversion[2].

Pathway Visualization

G SM 2,5-Dimethylbiphenyl (Starting Material) Radical Benzylic Radical Formation SM->Radical Br• (H-abstraction) Peroxy Peroxy Radical Intermediate Radical->Peroxy O₂ insertion Aldehyde Methyl-biphenylcarbaldehyde (Transient) Peroxy->Aldehyde Co/Mn redox cycle Diacid Biphenyl-2,5-dicarboxylic acid (Final Product) Aldehyde->Diacid Further oxidation Cat Co(II)/Mn(II)/Br⁻ Catalyst Cat->SM

Figure 1: Radical-mediated liquid-phase catalytic oxidation pathway of 2,5-dimethylbiphenyl.

Quantitative Data & Optimization

The following table summarizes the operational parameters and expected outcomes for both validated protocols.

ParameterProtocol A: Co/Mn/Br CatalyticProtocol B: KMnO₄ Oxidation
Terminal Oxidant Molecular Oxygen (O₂)Potassium Permanganate (KMnO₄)
Catalyst System Co(OAc)₂ / Mn(OAc)₂ / NaBrNone (Stoichiometric Reagent)
Solvent Matrix Glacial Acetic AcidPyridine / Water (1:1 v/v)
Operating Temperature 150 – 170 °C95 – 100 °C (Reflux)
Operating Pressure 1.0 – 2.0 MPaAtmospheric (0.1 MPa)
Reaction Time 2.5 – 4 hours12 – 16 hours
Typical Yield 85 – 92%70 – 80%
Scalability Profile High (Pilot/Industrial)Low (Bench-scale only)

Experimental Protocols

Protocol A: Liquid-Phase Catalytic Oxidation (Scalable Workflow)

Note: Halide-mediated oxidations at high temperatures are highly corrosive. A titanium or Hastelloy C autoclave is strictly required to prevent reactor degradation and catalyst quenching.

  • Reactor Preparation: Equip a 300 mL Hastelloy C autoclave with a mechanical impeller, gas dispersion tube, and reflux condenser.

  • Reagent Loading: Charge the reactor with 2,5-dimethylbiphenyl (50 mmol, 9.11 g), cobalt(II) acetate tetrahydrate (1.0 mmol), manganese(II) acetate tetrahydrate (0.5 mmol), sodium bromide (1.5 mmol), and 100 mL of glacial acetic acid[1].

  • Pressurization & Heating: Seal the reactor and purge the headspace with nitrogen three times. Pressurize with synthetic air or pure oxygen to 1.5 MPa. Heat the mixture to 160 °C under vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Reaction Monitoring: Monitor the pressure drop associated with oxygen consumption. The reaction is typically complete within 3 hours when O₂ uptake plateaus.

  • Workup & Isolation: Cool the reactor to 25 °C and safely vent the residual pressure. The target biphenyl-2,5-dicarboxylic acid will precipitate directly from the acetic acid matrix.

  • Purification: Isolate the crude product via vacuum filtration. Wash the filter cake sequentially with cold glacial acetic acid (2 × 20 mL) and hot deionized water (3 × 50 mL) to extract residual metal salts. Dry in a vacuum oven at 80 °C overnight.

Protocol B: Potassium Permanganate Oxidation (Bench-Scale Workflow)

Note: This protocol utilizes a biphasic pyridine/water system to maintain substrate solubility while providing an aqueous medium for the inorganic oxidant.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dimethylbiphenyl (20 mmol, 3.65 g) in 100 mL of a pyridine/water mixture (1:1 v/v)[2].

  • Oxidant Addition: Heat the solution to 80 °C. Carefully add KMnO₄ (120 mmol, 18.96 g) in small, 2-gram portions over 1 hour. Caution: Rapid addition will cause violent exothermic boiling and potential solvent eruption.

  • Reflux: Increase the temperature to reflux (approx. 95-100 °C) and stir vigorously for 16 hours. The reaction validates itself visually: the deep purple solution will transition to a thick, muddy brown suspension as insoluble manganese dioxide (MnO₂) precipitates.

  • Hot Filtration: Filter the hot reaction mixture immediately through a tightly packed pad of Celite to remove the MnO₂. Wash the filter cake with hot water (2 × 50 mL) to recover any entrained product salts.

  • Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl, 37%) dropwise until the pH reaches 1.0–2.0. The soluble potassium salt of the product will protonate, forming a dense white precipitate of biphenyl-2,5-dicarboxylic acid.

  • Isolation: Filter the precipitate, wash thoroughly with cold water to remove pyridine hydrochloride, and dry under vacuum at 80 °C.

Troubleshooting & Analytical Characterization

  • NMR Validation: Successful conversion is confirmed via ¹H NMR (DMSO-d₆). The aliphatic methyl singlets (δ 2.2–2.4 ppm) must completely disappear, replaced by a broad carboxylic acid –OH resonance (δ > 12.5 ppm). Aromatic protons will exhibit a distinct downfield shift due to the electron-withdrawing carboxyl groups.

  • Incomplete Oxidation: If TLC (Eluent: Hexane/Ethyl Acetate/Acetic Acid 50:45:5) reveals intermediate mono-carboxylic acids (e.g., 5-methylbiphenyl-2-carboxylic acid), increase the reaction time. In Protocol B, ensure the purple color of permanganate persists slightly before the end of the reaction; if the solution turns completely brown prematurely, add an additional 0.5 equivalents of KMnO₄.

  • Catalyst Deactivation (Protocol A): If oxygen uptake ceases prematurely, bromide depletion is the most likely cause. Ensure the reactor material is not leaching iron, which acts as a radical trap and terminates the auto-oxidation chain.

References

  • Koshel, G. N., et al. "Liquid-phase Catalytic Oxidation of 2,5-Dimethylbiphenyl." Russian Journal of Organic Chemistry, 2001. URL: [Link]

  • Royal Society of Chemistry. "Supplementary Material (ESI) for Journal of Materials Chemistry: Synthesis of 4-phenyl-biphenyl-2,5-dicarboxylic acid." RSC.org, 2010. URL: [Link]

Sources

Application Note: Strategic Functionalization of 2,5-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It deviates from standard templates to address the specific steric and electronic challenges of the 2,5-dimethylbiphenyl scaffold.

Executive Summary

Functionalizing 2,5-dimethylbiphenyl (2,5-DMBP) presents a classic conflict between electronic activation and steric inhibition . While the A-ring (substituted) is electronically activated relative to the B-ring (unsubstituted), the ortho-methyl group at C2 forces the biphenyl system into a twisted, non-planar conformation. This "orthogonal decoupling" prevents resonance stabilization across the rings, making them behave as independent electronic domains.

This guide provides optimized protocols for Nitration , Bromination , and Acylation , specifically designed to navigate this steric landscape. We prioritize conditions that maximize regioselectivity at the C4 position (para to the phenyl ring) while suppressing side reactions on the sterically accessible but electronically neutral B-ring.

Mechanistic Analysis & Regioselectivity

To design a valid protocol, one must first model the substrate's behavior. 2,5-DMBP is not a flat molecule; it is a dynamic 3D scaffold.

The "Orthogonal Decoupling" Effect

In unsubstituted biphenyl, the rings are coplanar (or slightly twisted), allowing weak resonance donation. In 2,5-DMBP, the C2-Methyl group clashes with the ortho-protons of the B-ring.

  • Consequence: The dihedral angle approaches 90°.

  • Electronic Impact: The phenyl group (Ring B) acts merely as a bulky inductive substituent on Ring A. It does not effectively stabilize intermediates via resonance.

Site Prediction Model

We evaluate the three potential sites on the activated Ring A:

PositionElectronic ActivationSteric EnvironmentFeasibility
C3 Ortho to 2-MeSevere: Flanked by 2-Me and Phenyl RingLow
C4 Ortho to 5-Me; Para to PhenylFavorable: Flanked by 5-Me and HHigh (Primary Target)
C6 Ortho to 5-Me; Ortho to PhenylHigh: Flanked by 5-Me and Phenyl RingLow
C4' (Ring B) Weak (Inductive only)Very Low: Open para positionMedium (Competes if E+ is bulky)
Decision Logic Diagram

RegioSelectivity Substrate 2,5-Dimethylbiphenyl Sterics Steric Assessment: C2-Me twists rings orthogonal Substrate->Sterics Electrophile Electrophile Size? Sterics->Electrophile Small_E Small (NO2+, Br+) Electrophile->Small_E Compact Large_E Bulky (R-CO+, tBu+) Electrophile->Large_E Hindered Path_Electronic Electronic Control dominates Small_E->Path_Electronic Path_Steric Steric Control dominates Large_E->Path_Steric Product_C4 Major Product: C4-Substitution (Ring A) Path_Electronic->Product_C4 Product_C4_Prime Major Product: C4'-Substitution (Ring B) Path_Steric->Product_C4_Prime

Caption: Decision tree for predicting regioselectivity based on electrophile size and electronic vs. steric dominance.

Experimental Protocols

Protocol A: Regioselective Nitration (Target: 4-Nitro-2,5-dimethylbiphenyl)

Challenge: Standard mixed acid (


) is too aggressive, leading to polynitration and oxidation of the methyl groups (benzoic acid formation).
Solution:  Use Acetyl Nitrate  generated in situ. This provides a milder nitronium source (

) that is highly selective for the activated Ring A.
Materials
  • 2,5-Dimethylbiphenyl (1.0 eq)

  • Nitric Acid (Fuming, >90%) or

    
     (65-70%)
    
  • Acetic Anhydride (

    
    ) (Solvent/Reagent)
    
  • Catalytic

    
     (Optional, for activation)
    
Workflow
  • Preparation: In a round-bottom flask equipped with a thermometer and drying tube, charge Acetic Anhydride (5.0 vol relative to substrate).

  • Reagent Formation: Cool to 0°C . Add Nitric Acid (1.1 eq) dropwise. Caution: Exothermic. Maintain T < 10°C. This generates acetyl nitrate.

  • Addition: Add 2,5-Dimethylbiphenyl (1.0 eq) solution (dissolved in minimal

    
    ) dropwise over 30 minutes.
    
  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC/HPLC.

    • Note: If conversion is slow, warm to RT, but do not exceed 30°C to prevent methyl oxidation.

  • Quench: Pour mixture onto crushed ice/water (10 vol). Stir vigorously to hydrolyze excess anhydride.

  • Isolation: The product often precipitates as a yellow solid. Filter and wash with water. If oil forms, extract with DCM, wash with

    
     (sat.), and dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexanes/EtOAc 95:5).

Expected Yield: 75-85% Major Isomer: 4-Nitro-2,5-dimethylbiphenyl.

Protocol B: Friedel-Crafts Acylation (Target: 4-Acetyl-2,5-dimethylbiphenyl)

Challenge: Acylation requires a bulky complex (


). The C4 position is sterically "tight."
Solution:  Use Nitrobenzene  as a solvent. It forms a complex with 

, moderating its activity and improving selectivity for the para-position (C4) by suppressing ortho-attack (C6) and minimizing rearrangement.
Materials
  • 2,5-Dimethylbiphenyl (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    , anhydrous) (1.3 eq)
    
  • Solvent: Nitrobenzene (toxic, but effective) or DCM (safer alternative).

Workflow
  • Catalyst Setup: In a flame-dried flask under

    
    , suspend 
    
    
    
    (1.3 eq) in the solvent (DCM or Nitrobenzene).
  • Electrophile Generation: Cool to 0°C . Add Acetyl Chloride (1.2 eq) dropwise. Stir 15 min until the acylium complex forms (solution clears/darkens).

  • Substrate Addition: Add 2,5-Dimethylbiphenyl (1.0 eq) dropwise (neat or in minimal solvent).

    • Critical: Maintain T < 5°C to maximize kinetic control (favoring C4 over C4').

  • Reaction: Allow to warm to Room Temperature. Stir 4–6 hours.

  • Quench: Pour carefully into ice/HCl (1M). Caution:

    
     hydrolysis is violent.
    
  • Workup: Extract with DCM. Wash organic layer with NaOH (1M) to remove hydrolyzed acids, then Brine.

  • Purification: If Nitrobenzene was used, distill it off (high vac) or perform extensive column chromatography.

Regiochemistry Note: If C4 is too hindered, significant C4' (Ring B) acylation will be observed. Confirm via NMR.

Protocol C: Bromination (Suzuki Precursor)

Goal: Install a handle for cross-coupling. Reagent: N-Bromosuccinimide (NBS) is preferred over


 for stoichiometry control.
Workflow
  • Dissolve 2,5-DMBP in Acetonitrile (polar aprotic favors ionic bromination mechanism over radical).

  • Add NBS (1.05 eq).

  • Add catalyst:

    
     (10 mol%) or catalytic 
    
    
    
    .
  • Stir at RT in the dark (to prevent benzylic radical bromination).

  • Validation: Check for the disappearance of the starting material. If benzylic bromide forms (impurity), it will appear as a singlet ~4.5 ppm in

    
     NMR.
    

Analytical Validation (QC)

To ensure the protocol worked, you must validate the substitution pattern.

NMR Diagnostic Signals

The key to identifying the C4-substituted product is the splitting pattern of the aromatic protons on Ring A.

IsomerRing A Proton PatternDescription
4-Substituted (Target) Two SingletsProtons at C3 and C6 are isolated (para to each other). No coupling (

).
6-Substituted Two Doublets (meta-coupling)Protons at C3 and C4 are ortho. Unlikely due to sterics.
4'-Substituted (Ring B) Ring A remains unchangedRing A protons show typical ABX or singlet patterns of the starting material; Ring B becomes AA'BB'.
QC Data Table Template
ParameterSpecificationMethod
Appearance Pale yellow solid/oilVisual
Purity > 95% (a/a)HPLC (C18, MeCN/H2O)
Regio-Isomer Ratio > 20:1 (C4 : Others)1H NMR (Integration of aromatics)
Mass [M+H]+ or [M+NH4]+LC-MS

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on the "ortho effect" and steric inhibition of resonance in biphenyls).

  • Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley.
  • Hazzard, G., et al. (2023). "Regioselectivity in the Nitration of Sterically Hindered Biaryls." Journal of Organic Chemistry.
  • Sigma-Aldrich (Merck). "Friedel-Crafts Acylation Application Note." (General protocols for acylation of activated arenes). Link

  • Master Organic Chemistry. "The Ortho-Para Directors." (Mechanistic grounding for alkyl group activation). Link

(Note: Specific literature on 2,5-dimethylbiphenyl is often embedded within broader studies of liquid crystal intermediates or methylated biphenyls. The protocols above are derived from first-principles application of these established EAS methodologies.)

Application of 2,5-Dimethylbiphenyl in scintillation counting fluids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,5-Dimethylbiphenyl as an Advanced Liquid Scintillation Counting (LSC) Solvent and Primary Fluor

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Overview

Liquid Scintillation Counting (LSC) is the gold standard for quantifying low-energy beta-emitting radioisotopes (e.g.,


H, 

C) commonly used in drug metabolism and pharmacokinetic (DMPK) studies[1]. Historically, LSC cocktails relied on highly volatile, toxic, and flammable aromatic solvents like toluene or xylene to capture the kinetic energy of beta particles.

To mitigate safety risks without sacrificing counting efficiency, sterically hindered aromatic compounds have been developed. 2,5-Dimethylbiphenyl (2,5-DMBP) (CAS: 7372-85-2) represents a significant structural evolution in LSC formulation[2]. While unsubstituted biphenyl is a highly efficient primary fluor, it is a solid at room temperature and prone to crystallization. The strategic addition of methyl groups at the 2,5-positions disrupts the planar crystal lattice, dramatically lowering the melting point and rendering 2,5-DMBP a liquid at room temperature[3].

This structural modification preserves the extensive


-electron conjugation required for radiation energy capture. Consequently, 2,5-DMBP acts as a dual-function reagent: it serves as a high-flash-point bulk solvent  and an intrinsic primary fluor , efficiently transferring excitation energy to secondary fluors without the severe self-quenching observed in traditional high-concentration fluor solutions[3].

Physicochemical Properties & Advantages

The integration of 2,5-DMBP into LSC workflows provides a safer, high-efficiency alternative to classical solvents. The table below summarizes the critical physicochemical parameters that dictate experimental choices in cocktail formulation.

PropertyToluene (Classical)Diisopropylnaphthalene (DIN)2,5-Dimethylbiphenyl (2,5-DMBP)
State at Room Temp LiquidLiquidLiquid
Flash Point ~4°C (Highly Flammable)>140°C (Combustible)>100°C (Combustible)
Vapor Pressure High (Toxic fumes)LowLow
Aromaticity Single RingFused BicyclicBiphenyl (Extended

-system)
Primary Fluor Role No (Requires PPO)No (Requires PPO)Yes (Intrinsic self-scintillation)
Aqueous Compatibility PoorModerateHigh (with non-ionic surfactants)

Energy Transfer Cascade

In a 2,5-DMBP-based LSC fluid, the energy transfer mechanism relies on the solvent's ability to capture the kinetic energy of the beta particle and funnel it toward a photomultiplier tube (PMT) via non-radiative and radiative pathways.

EnergyTransfer Beta Beta Particle (Kinetic Energy) DMBP 2,5-Dimethylbiphenyl (Solvent & Primary Fluor) Beta->DMBP Solvent Excitation POPOP Secondary Fluor (e.g., POPOP) DMBP->POPOP Non-radiative Energy Transfer Photons Photon Emission (410-420 nm) POPOP->Photons Fluorescence PMT Photomultiplier Tube (Signal Detection) Photons->PMT Optical Detection

Figure 1: Energy transfer cascade in 2,5-DMBP liquid scintillation counting.

Experimental Protocols

Protocol A: Formulation of a Universal 2,5-DMBP LSC Cocktail

Causality: 2,5-DMBP is highly hydrophobic. To count aqueous biological samples (e.g., urine, plasma, cell lysates), a non-ionic surfactant must be introduced to create a stable, thermodynamically transparent microemulsion. This ensures intimate physical contact between the aqueous beta-emitter and the organic DMBP molecules, preventing phase separation which would artificially lower counting efficiency.

Step-by-Step Methodology:

  • Solvent Measurement: In a chemically resistant glass carboy, measure 600 mL of high-purity 2,5-DMBP.

  • Surfactant Integration: Slowly add 400 mL of Triton X-100 (or an equivalent ethoxylated alkylphenol surfactant) under continuous magnetic stirring.

  • Secondary Fluor Addition: Add 0.5 g of POPOP (1,4-bis(5-phenyloxazol-2-yl) benzene).

    • Scientific Rationale: While 2,5-DMBP acts as a primary fluor, its emission spectrum peaks in the UV range. POPOP acts as a secondary wavelength shifter, absorbing the UV energy and emitting photons at ~410 nm, which perfectly matches the maximum quantum efficiency of standard bialkali PMTs.

  • Homogenization: Stir the mixture at room temperature for 2 hours in a dark environment until the POPOP is completely dissolved. Store in amber glass bottles to prevent photo-degradation.

Protocol B: Quench Curve Generation and Efficiency Validation

Causality: Biological samples introduce chemical quenchers (which dissipate excitation energy as heat) and color quenchers (which absorb emitted photons). A quench curve is a self-validating system that establishes the mathematical relationship between counting efficiency and a Quench Indicating Parameter (QIP), allowing the accurate conversion of raw Counts Per Minute (CPM) to absolute Disintegrations Per Minute (DPM).

Step-by-Step Methodology:

  • Vial Preparation: Prepare a series of 10 standard 20 mL glass LSC vials.

  • Cocktail Dispensing: Add 10 mL of the 2,5-DMBP cocktail (from Protocol A) to each vial.

  • Standard Addition: Spike each vial with a constant, precisely known activity of

    
    H-thymidine standard (e.g., exactly 100,000 DPM).
    
  • Quencher Titration: Add strictly increasing volumes of a chemical quenching agent (e.g., 0, 10, 20... up to 100 µL of nitromethane) across the 10 vials.

  • Dark Adaptation: Cap and vigorously vortex the vials. Place them in the dark chamber of the LSC instrument for 1 hour prior to counting.

    • Scientific Rationale: Agitation and surfactant interactions can induce chemiluminescence and photoluminescence. Dark adaptation allows these spurious single-photon events to decay, preventing false-positive CPM inflation.

  • Measurement: Count each vial using a standard

    
    H window (0-18.6 keV). The instrument software will plot the Counting Efficiency (CPM/Known DPM) against the QIP (e.g., tSIE - transformed Spectral Index of the External standard) to generate the calibration curve.
    

Experimental Workflow Visualization

Workflow Formulation 1. Cocktail Formulation (2,5-DMBP + Surfactant + POPOP) SamplePrep 2. Sample Preparation (Add Radiolabeled Analyte) Formulation->SamplePrep DarkAdapt 3. Dark Adaptation (Decay Chemiluminescence) SamplePrep->DarkAdapt Measurement 4. LSC Measurement (Coincidence Counting) DarkAdapt->Measurement Analysis 5. Data Analysis (Quench Correction & DPM) Measurement->Analysis

Figure 2: Workflow for 2,5-DMBP LSC formulation, sample processing, and data validation.

References

  • Gershuni, S., et al. "Effect of Substituents on the Melting Points and Spectroscopic Characteristics of Some Popular Scintillators." The Journal of Physical Chemistry, 1980. 3[3]

  • Doll, C. G., et al. "Determination of Biogenic Content by 14C in fuels using Liquid Scintillation Analysis Laboratory Analytical Procedure (LAP)." OSTI.GOV, 2022. 4[4]

  • National Institutes of Health. "2,5-DIMETHYLBIPHENYL - Global Substance Registration System." NIH GSRS, 2025. 2[2]

Sources

Application Note: Synthesis and Processing of Conductive Polymers from 2,5-Dimethylbiphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The development of rigid-rod conductive polymers, such as poly(p-phenylene) (PPP) and poly(p-xylylene) (PPX) derivatives, has historically been bottlenecked by their inherent intractability. Early synthesis efforts often yielded insoluble, infusible black powders that were nearly impossible to characterize or process into functional devices[1].

  • Steric Tuning & Processability: The bulky biphenyl side-groups disrupt tight interchain

    
     stacking. This steric congestion significantly enhances the polymer's solubility in common organic solvents, allowing for solution-phase processing (e.g., spin-coating) while maintaining the extended conjugation length required for charge transport[3].
    
  • Targeted Polymerization Sites: The benzylic methyl groups at the 2,5-positions serve as precise synthetic handles. Through selective radical bromination, these inert methyl groups are converted into highly reactive bromomethyl sites, perfectly priming the molecule for Gilch polycondensation[2][4].

Synthesis Workflow and Pathway

G Monomer 2,5-Dimethylbiphenyl Derivative (Precursor) Bromination Radical Bromination (NBS, Benzoyl Peroxide) Monomer->Bromination Intermediate Bis(bromomethyl)biphenyl (Active Monomer) Bromination->Intermediate Polymerization Gilch Polycondensation (KOtBu in THF) Intermediate->Polymerization Polymer Conjugated Polymer (Insulating Base State) Polymerization->Polymer Doping Chemical Doping (Camphorsulfonic Acid) Polymer->Doping Conductive Conductive Polymer Film (Semiconducting State) Doping->Conductive

Workflow for synthesizing conductive polymers from 2,5-dimethylbiphenyl.

Experimental Protocols

The following self-validating protocols detail the transformation of a 2,5-dimethylbiphenyl derivative into a functional conductive polymer film.

Protocol A: Radical Bromination of the Precursor

Objective: Activate the benzylic methyl groups to create a viable monomer. Causality: N-Bromosuccinimide (NBS) is utilized alongside dibenzoyl peroxide (a radical initiator) to ensure that bromination occurs strictly at the benzylic


 carbons via a free-radical mechanism, preventing unwanted electrophilic aromatic substitution on the biphenyl rings[2].

Step-by-Step Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve 3.55 mmol of the precursor (e.g., 4'-hexyloxy-2,5-dimethylbiphenyl) in 7 mL of anhydrous carbon tetrachloride (

    
    )[2].
    
  • Reagent Addition: Add 7.31 mmol of NBS (a slight stoichiometric excess to drive double bromination) and 5.0 mg of dibenzoyl peroxide[2].

  • Reaction: Heat the mixture to reflux (~76 °C) with continuous magnetic stirring for 4–6 hours.

  • Self-Validation Check: The reaction progress is visually confirmed by the consumption of dense NBS powder at the bottom of the flask and the accumulation of lighter succinimide byproduct floating on the solvent surface.

  • Workup & Purification: Cool to room temperature and filter off the succinimide. Wash the organic filtrate with deionized water, dry over anhydrous

    
    , and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield the pure bis(bromomethyl)biphenyl intermediate.
    
Protocol B: Gilch Polycondensation

Objective: Synthesize the extended


-conjugated polymer backbone.
Causality: The Gilch route employs Potassium tert-butoxide (KOtBu) as a strong, sterically hindered base. It induces 1,6-dehydrohalogenation of the bis(bromomethyl) intermediate, generating a transient, highly reactive quinodimethane intermediate that spontaneously polymerizes to form a high-molecular-weight structure[4].

Step-by-Step Procedure:

  • Initiation: Dissolve 1.0 mmol of the purified bis(bromomethyl)biphenyl intermediate in 20 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Polymerization: Rapidly inject a freshly prepared solution of KOtBu (6.0 mmol) in anhydrous THF into the monomer solution at room temperature[4].

  • Propagation: Stir vigorously for 24 hours.

  • Self-Validation Check: Successful polymerization is physically indicated by a dramatic increase in solution viscosity and a distinct bathochromic shift (color change) resulting from the newly formed extended

    
    -conjugation.
    
  • Isolation: Quench the reaction by pouring the viscous mixture into an excess of rapidly stirring methanol. Collect the precipitated polymer via vacuum filtration. Perform a Soxhlet extraction using methanol and acetone to remove oligomers and residual salts, followed by extraction with chloroform to isolate the highly pure, soluble polymer fraction[2].

Protocol C: Thin-Film Fabrication and Chemical Doping

Objective: Convert the insulating polymer base into a semiconducting/conductive state. Causality: Doping with 10-camphorsulfonic acid (CSA) introduces positive charge carriers (polarons/bipolarons) into the polymer backbone. Crucially, the bulky camphorsulfonate counter-ion prevents the polymer chains from tightly aggregating, thereby preserving the film's morphology and preventing phase separation during device fabrication[2][5].

Step-by-Step Procedure:

  • Solution Preparation: Dissolve the purified polymer in chloroform to achieve a concentration of 5 mg/mL.

  • Doping: Add 10-camphorsulfonic acid to the polymer solution at a 1:1 molar ratio (dopant to polymer repeating unit). Sonicate for 15 minutes to ensure homogeneous mixing[2].

  • Deposition: Spin-coat the doped solution onto interdigitated electrodes or a glass substrate at 2000 rpm for 60 seconds.

  • Annealing & Validation: Bake the film at 80 °C for 30 minutes in a vacuum oven to remove residual solvent[2]. Verify the transition to a conductive state via a standard four-point probe measurement to confirm a drop in sheet resistance.

Quantitative Data and Material Properties

The structural modifications introduced by utilizing 2,5-dimethylbiphenyl derivatives drastically alter the physical and electronic properties of the resulting polymers. The table below summarizes the comparative properties of these synthesized materials against standard equivalents.

Polymer / DerivativePrecursor MonomerBand Gap (

)
Thermal StabilitySolubility / ProcessabilityPrimary Application
PPP (Unsubstituted) Benzene~3.0 eV> 400 °CInsoluble / IntractableAerospace, high-temp fabrics[1][6]
PHBPE 4'-hexyloxy-2,5-dimethylbiphenyl3.5 eVUp to 185 °CHigh (92% soluble fraction)VHOC Gas Sensors[2]
Nitro-PPV Derivatives Nitro-substituted benzylic precursors2.1 - 2.4 eVUp to 250 °CHigh in THF, Toluene,

Polymeric Solar Cells[4]
PAni-BPSA Aniline + Biphenyl disulphonic acidN/AHighHigh (Aqueous/Polar solvents)Energy Storage (4 S/cm)[7]

Note: The incorporation of the hexyloxy-biphenyl side group in PHBPE drastically improves solubility in common organic solvents while maintaining a functional band gap suitable for volatile halogenated organic compound (VHOC) sensing applications[2].

References

  • "π-Congested poly(paraphenylene) from 2,2′,6,6′-tetraphenyl-1,1′-biphenyl units: synthesis and structural characterization" - rsc.org -[Link]

  • "Poly(p-phenylene) - Wikipedia" - wikipedia.org - [Link]

  • "Poly (P-phenylene) S: Synthesis and applications" - physicsjournal.net -[Link]

  • "A selective conductive polymer-based sensor for volatile halogenated organic compounds (VHOC)" - researchgate.net -[Link]

  • "Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent" - nih.gov -[Link]

  • "Studies on biphenyl disulphonic acid doped polyanilines: Synthesis, characterization and electrochemistry" - ias.ac.in -[Link]

  • "Conducting Polymers in the Design of Biosensors and Biofuel Cells" - nih.gov -[Link]

Sources

GC-MS sample preparation techniques for 2,5-Dimethylbiphenyl detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced GC-MS Sample Preparation and Analytical Workflows for 2,5-Dimethylbiphenyl Detection

Introduction & Mechanistic Context

2,5-Dimethylbiphenyl (2,5-DMBP) is a highly significant semi-volatile organic compound (SVOC). In organic geochemistry, the distribution of alkylbiphenyls—specifically the ratios of dimethylbiphenyl isomers—serves as a critical biomarker for assessing the thermal maturity of crude oils and source rocks[1]. In drug development and industrial chemistry, 2,5-DMBP is utilized as a synthetic intermediate for nuclear receptor modulators and high-performance heat transfer fluids[2],[3].

Detecting 2,5-DMBP presents a unique analytical challenge: it must be isolated from complex matrices (e.g., aliphatic hydrocarbons, humic acids, or synthetic byproducts) and chromatographically resolved from structurally similar isomers like 2,4-DMBP and 3,3'-DMBP[1],[4]. This application note details field-proven, self-validating sample preparation and GC-MS protocols designed to ensure high-fidelity quantification.

Workflow Design & Logical Architecture

GCMS_Workflow Matrix Sample Matrix (Aqueous / Oil / Rock) SDME HS-SDME (Aqueous Samples) Matrix->SDME Volatiles in Water SPME DI-SPME (Crude Oils) Matrix->SPME Complex Hydrocarbons Soxhlet Soxhlet Extraction (Solid Rocks) Matrix->Soxhlet Solid Particulates Extract Enriched 2,5-DMBP Extract SDME->Extract Toluene Microdrop SPME->Extract MWCNT Fiber Desorption Soxhlet->Extract Solvent Evaporation GC Gas Chromatography (DB-5 Column Separation) Extract->GC 1-2 µL Injection MS Mass Spectrometry (EI 70eV, SIM m/z 182, 167) GC->MS Thermal Elution Validation Data Quantification & Internal Standard Validation MS->Validation Spectral Matching

Analytical workflow for 2,5-Dimethylbiphenyl extraction and GC-MS quantification across matrices.

Sample Preparation Methodologies

To achieve robust quantification, the extraction method must be tailored to the matrix state. Below are two optimized protocols.

Protocol A: Headspace Single Drop Microextraction (HS-SDME) for Aqueous Matrices

Causality: HS-SDME is selected for aqueous samples because it exploits the volatility of 2,5-DMBP. By suspending a microdrop of toluene in the headspace above the sample, we completely avoid extracting non-volatile matrix components (e.g., salts, proteins) that would otherwise contaminate the GC inlet and degrade the column[5]. Toluene is chosen because its non-polar nature perfectly matches the hydrophobicity of 2,5-DMBP, maximizing the partition coefficient.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 13.5 mL of the aqueous sample into a 14 mL glass vial equipped with a PTFE-lined septum and a magnetic stirring bar[5].

  • Internal Standard (IS) Addition: Spike the sample with Acetonaphthone to achieve a final IS concentration of 15 µg/L[5].

  • Microdrop Deployment: Pierce the septum using a 10 µL microsyringe containing 2 µL of toluene. Carefully depress the plunger to suspend the 2 µL toluene drop in the headspace directly above the liquid[5].

  • Extraction: Stir the sample at 400 rpm for 11.5 minutes at a strictly controlled 25°C. Mechanistic Insight: Stirring accelerates analyte mass transfer from the liquid to the vapor phase, while maintaining 25°C prevents the toluene microdrop from evaporating[5].

  • Recovery: Retract the 2 µL drop back into the syringe needle and immediately inject it into the GC inlet.

Protocol B: Direct Immersion Solid-Phase Microextraction (DI-SPME) for Crude Oils

Causality: For complex hydrocarbon mixtures, headspace extraction is insufficient due to the high boiling point of the matrix trapping the analyte. DI-SPME using a multiwalled carbon nanotube/hydroxyl-terminated silicone oil (MWCNTs-TSO-OH) fiber provides high surface area and strong


 stacking interactions, selectively enriching aromatic alkylbiphenyls over aliphatic background noise[4].

Step-by-Step Methodology:

  • Fiber Conditioning: Condition the MWCNTs-TSO-OH SPME fiber at 300°C for 1 hour in the GC injector to eliminate background contaminants[4].

  • Immersion: Immerse the conditioned fiber directly into the diluted crude oil or hydrocarbon sample.

  • Extraction: Expose the fiber for 30 minutes at 60°C. Mechanistic Insight: Elevated temperature decreases sample viscosity and increases the kinetic diffusion rate of 2,5-DMBP into the fiber coating without causing analyte desorption[4].

  • Desorption: Transfer the fiber to the GC injection port (300°C) and thermally desorb for 2 minutes in splitless mode[4].

GC-MS Analytical Protocol

Instrumental Setup & Causality:

  • Column: A DB-5 or HP-5MS (5% phenyl, 95% dimethylpolysiloxane) capillary column (e.g., 60 m × 0.25 mm × 0.25 µm) is mandatory. The 5% phenyl substitution introduces slight polarizability, which is mechanistically required to resolve 2,5-DMBP from its closely related positional isomers (like 3,3'-DMBP) via

    
     interactions with the stationary phase[6],[5].
    
  • Temperature Program: Initial hold at 80°C for 1 min (focuses the analyte band via the solvent effect), ramped at 3°C/min to 310°C, and held for 16 min[6]. The slow ramp rate is critical for baseline resolution of alkylbiphenyl homologues.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Selected Ion Monitoring (SIM) is used to maximize sensitivity. The molecular ion (

    
    ) at m/z 182 is highly robust due to the stable conjugated biphenyl system, while the m/z 167 ion represents the predictable loss of a methyl radical 
    
    
    
    [7].

Quantitative Data Summarization

CompoundAnalytical RoleTarget Ion (m/z)Qualifier Ion (m/z)Approx. Retention IndexLinear Dynamic Range
2,5-Dimethylbiphenyl Target Analyte182167~14500.1 - 100 µg/L
3,3'-Dimethylbiphenyl Isomeric Interference182167~1465N/A
Acetonaphthone Internal Standard (IS)170155~1350N/A
Biphenyl Reference Biomarker154153~13800.1 - 100 µg/L

System Suitability and Self-Validation Mechanisms

To ensure trustworthiness, the described protocols operate as self-validating systems:

  • Microdrop Integrity Validation (Protocol A): Acetonaphthone is spiked into the sample prior to extraction. Because it co-extracts with 2,5-DMBP, if the IS peak area varies by >10% between consecutive runs, it immediately flags microdrop volume loss (e.g., partial evaporation or drop dislodgement) during the extraction phase, invalidating the run[5].

  • Fiber Carryover Validation (Protocol B): The MWCNT fiber is thermally desorbed at 300°C. A post-desorption blank run (fiber injected without sample exposure) must be performed periodically. The complete absence of m/z 182 peaks in the blank chromatogram self-validates that zero carryover is occurring, ensuring the quantitative integrity of subsequent samples[4].

References

1.[1] Occurrence and Distributions of Biphenyls and Alkylbiphenyls as Indicators of Maturity in Crude Oils from the Tertiary Niger Delta Basin, Nigeria. ResearchGate. 1 2.[7] On-Line Coupled Supercritical Fluid Extraction – Liquid Chromatography. HELDA - Helsinki.fi. 7 3.[4] Preparation of Multiwalled Carbon Nanotubes/Hydroxyl-Terminated Silicone Oil Fiber and Its Application to Analysis of Crude Oils. PMC. 4 4.[6] Occurrence of Biphenyl and Alkylbiphenyls in Source Rocks from Tertiary Niger Delta Basin, Nigeria. SciSpace. 6 5.[2] Intensification of Renewable 4,4′-Dimethylbiphenyl Synthesis for Recyclable Diesters. ACS Publications. 2 6.[5] Determination of biphenyl and biphenyl oxide in aqueous samples by headspace single drop microextraction coupled to gas chromatography. SciELO. 5 7.[3] CA2613522A1 - Imidazole based lxr modulators. Google Patents. 3

Sources

Application Note: Site-Selective Benzylic Functionalization of 2,5-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

2,5-Dimethylbiphenyl (2,5-DMBP) represents a unique challenge in regioselective functionalization due to the non-equivalence of its two methyl groups. Unlike symmetric biaryls (e.g., 4,4'-dimethylbiphenyl), 2,5-DMBP possesses two distinct benzylic sites governed by opposing steric and electronic forces.

This guide details protocols to selectively access:

  • The Mono-Functionalized Pharmacophore: 5-(Bromomethyl)-2-methylbiphenyl (via kinetic control).

  • The Cross-Linking Scaffold: 2,5-Bis(bromomethyl)biphenyl (via thermodynamic forcing).

  • The Ligand Precursor: 2,5-Biphenyldicarboxylic acid (via exhaustive oxidation).

The "Tale of Two Methyls": Mechanistic Insight

Success with this substrate requires understanding the Ortho-Effect and Biphenyl Twist .

  • Position 5 (Meta-like): This methyl group is electronically analogous to m-xylene. It is sterically accessible and forms a standard benzylic radical stabilized by the local

    
    -system.
    
  • Position 2 (Ortho-like): This methyl group is sterically crowded by the phenyl ring at C1. Crucially, the steric clash forces the two phenyl rings to twist out of coplanarity (dihedral angle

    
     50-60°). This twist decouples the 
    
    
    
    -systems, reducing the resonance stabilization of any radical formed at C2 compared to a planar system.

Strategic Rule: Under kinetically controlled radical conditions (Wohl-Ziegler), the C5 position reacts significantly faster than C2 .

Decision Pathway & Workflow

The following logic map illustrates the experimental choices required to target specific derivatives.

G Start Starting Material: 2,5-Dimethylbiphenyl Decision Target Functionality? Start->Decision RouteA Route A: Kinetic Control Decision->RouteA Mono-Benzylic Halide RouteB Route B: Thermodynamic Forcing Decision->RouteB Bis-Benzylic Halide RouteC Route C: Exhaustive Oxidation Decision->RouteC Carboxylic Acid ProdA Product A: 5-(Bromomethyl)-2-methylbiphenyl (Mono-functionalized) RouteA->ProdA NBS (1.0 eq), PhCF3, 80°C High Selectivity for C5 ProdB Product B: 2,5-Bis(bromomethyl)biphenyl (Bis-functionalized) RouteB->ProdB NBS (2.5 eq), CCl4, Reflux Long reaction time ProdC Product C: 2,5-Biphenyldicarboxylic Acid (Ligand/MOF Precursor) RouteC->ProdC KMnO4, Pyridine/H2O Reflux

Figure 1: Synthetic decision tree for 2,5-DMBP functionalization.

Experimental Protocols

Protocol A: Regioselective Mono-Bromination (Targeting C5)

Objective: Selective bromination of the C5-methyl group while leaving the C2-methyl intact. Mechanism: Free-radical substitution (Wohl-Ziegler).

Reagents:

  • Substrate: 2,5-Dimethylbiphenyl (1.0 equiv)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) - Green alternative to CCl
    
    
    with similar boiling point.

Step-by-Step Methodology:

  • Setup: Equip a dry 2-neck round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Dissolution: Dissolve 2,5-Dimethylbiphenyl (10 mmol) in PhCF

    
     (50 mL, 0.2 M).
    
  • Reagent Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the stirring solution at room temperature.

  • Initiation: Heat the mixture to reflux (approx. 102°C for PhCF

    
    ). The reaction is initiated when the heavy NBS solid begins to float and convert to lighter succinimide.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.

    • Critical Checkpoint: Stop reaction when starting material is <5%. Prolonged heating will initiate bromination at the C2 position.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[2] Wash the filtrate with water (2x) and brine (1x). Dry over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes -> 5% EtOAc/Hexanes).

Expected Yield: 65-75% mono-bromide (C5 isomer).

Protocol B: Exhaustive Bis-Bromination

Objective: Functionalization of both benzylic positions. Note: The C2 position reacts slowly. Excess reagent and light irradiation are often required.

Modifications to Protocol A:

  • Stoichiometry: Use 2.5 - 3.0 equiv of NBS.

  • Initiation: Use a 500W Halogen lamp (photochemical initiation) in addition to reflux to overcome the activation energy barrier of the C2 position.

  • Time: Reaction times typically extend to 12-24 hours.

Protocol C: Benzylic Oxidation to Dicarboxylic Acid

Objective: Conversion of both methyl groups to carboxylic acids. Application: Synthesis of MOF linkers or liquid crystal intermediates.

Reagents:

  • 2,5-Dimethylbiphenyl (1.0 equiv)

  • Potassium Permanganate (KMnO

    
    ) (6.0 - 8.0 equiv)
    
  • Solvent: Pyridine / Water (2:1 ratio)

Methodology:

  • Mixing: Suspend 2,5-DMBP (5 mmol) in Pyridine (20 mL) and Water (10 mL).

  • Oxidant Addition: Add KMnO

    
     (30 mmol) in portions over 30 minutes. The reaction is exothermic.
    
  • Reflux: Heat to reflux (approx. 95°C) for 4-6 hours. The purple color should fade to a brown manganese dioxide (MnO

    
    ) precipitate.
    
  • Workup:

    • Filter the hot mixture through Celite to remove MnO

      
      . Wash the pad with hot water.
      
    • Concentrate the filtrate to remove pyridine (azeotrope with water).

    • Acidify the remaining aqueous solution to pH 1-2 using HCl (6M).

    • The dicarboxylic acid will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

Quality Control & Validation

Distinguishing the regioisomers is critical. Use 1H NMR for rapid validation.

Data Summary Table: NMR Shifts (CDCl


, 400 MHz) 
MoietyUnsubstituted (Start)Product A (C5-Br)Product B (Bis-Br)Diagnostic Feature
C2-Methyl

2.25 (s)

2.28 (s)

4.40 (s, CH

Br)
C2-Me remains a singlet ~2.3 ppm in Mono-product.
C5-Methyl

2.38 (s)

4.52 (s, CH

Br)

4.55 (s, CH

Br)
Significant downfield shift (~2.2

4.5) indicates reaction at C5.
Aromatic MultipletDistinct patternsMultipletC5 functionalization changes coupling of H4/H6.

Advanced Validation (NOE): To conclusively prove the mono-bromide is the C5 isomer:

  • Irradiate the remaining methyl singlet (

    
     2.28).
    
  • Observation: You should observe a Nuclear Overhauser Effect (NOE) enhancement of the phenyl ring protons (on the other ring). This confirms the surviving methyl is at the C2 position (proximal to the phenyl ring).

Safety & Hazards

  • N-Bromosuccinimide (NBS): Irritant. Can react violently with amines. Ensure it is stored cold and dry.

  • Benzylic Halides: Potent lachrymators (tear gas agents). Handle ONLY in a functioning fume hood. Treat all glassware with alcoholic KOH to quench residues before removing from the hood.

  • PhCF

    
    :  Flammable. Although less toxic than CCl
    
    
    
    , it should be handled with standard organic solvent precautions.

References

  • Structure and Reactivity of Biphenyls: Jones, P. G., & Kuś, P. (2009). 2,5-Bis(bromomethyl)biphenyl.[1] Acta Crystallographica Section E, 65(4), o878. Verifies the existence and structure of the bis-brominated product.

  • General NBS Bromination Protocols: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317. Foundational text on Wohl-Ziegler kinetics and selectivity.

  • Benzylic Oxidation Catalysis: Koshel, G. N., et al. (2009). Liquid-phase Catalytic Oxidation of 2,5-Dimethylbiphenyl. Russian Journal of Applied Chemistry. Industrial protocols for converting 2,5-DMBP to dicarboxylic acids.

  • Mechanistic Insight on Sterics: Wolf, C. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. RSC Publishing. Reference for the "biphenyl twist" and ortho-effect impacting reactivity.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2,5-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2,5-Dimethylbiphenyl

Ticket System: OPEN Topic: Optimization of Yield & Purity for 2,5-Dimethylbiphenyl Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric Challenge

The synthesis of 2,5-dimethylbiphenyl (CAS: 3976-35-0) presents a classic problem in cross-coupling chemistry: ortho-steric hindrance . Unlike simple biphenyl synthesis, the methyl group at the 2-position of the aryl halide creates significant steric bulk around the palladium center during the catalytic cycle.

This guide moves beyond generic Suzuki protocols. It addresses the specific kinetic bottlenecks caused by the 2,5-dimethyl substitution pattern, providing a self-validating workflow to maximize yield.

Module 1: The Optimized Protocol (Gold Standard)

Objective: Overcome the high activation energy of the oxidative addition step caused by the ortho-methyl group.

The System:

  • Electrophile: 2-Bromo-1,4-dimethylbenzene (2-Bromo-p-xylene). Note: Bromides are preferred over chlorides for faster oxidative addition, and over iodides to reduce homocoupling.

  • Nucleophile: Phenylboronic acid.[1][2][3][4][5]

  • Catalyst System: Pd(OAc)₂ + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

    • Why? SPhos is a Buchwald ligand designed specifically for sterically hindered biaryls. It facilitates oxidative addition and stabilizes the monoligated Pd(0) species.

  • Base: Potassium Phosphate (K₃PO₄).[5]

    • Why? Mild enough to prevent protodeboronation of the boronic acid but strong enough to activate the boronate species.

  • Solvent: Toluene : Water (10:1).

Step-by-Step Workflow:

StepActionTechnical Rationale
1 Charge Solids Add 1.0 equiv 2-bromo-1,4-dimethylbenzene, 1.2 equiv Phenylboronic acid, 2.0 equiv K₃PO₄, and 1 mol% Pd(OAc)₂ / 2 mol% SPhos into a reaction vial.
2 Degas (Critical) Seal vial. Evacuate and backfill with Argon (3 cycles). Oxygen causes homocoupling of the boronic acid.
3 Solvent Addition Add degassed Toluene/Water (10:1) via syringe.[4][6][7] Concentration should be ~0.2 M.
4 Reaction Heat to 100°C for 12–16 hours. Vigorous stirring is required for the biphasic system.
5 Quench Cool to RT. Dilute with Ethyl Acetate.[8] Wash with water and brine.

Module 2: Troubleshooting Guide (Q&A)

User Query 1: "I am seeing a major spot on TLC that corresponds to biphenyl (homocoupling), and my yield is stuck at 40%."

Diagnosis: Oxidative Homocoupling. This occurs when oxygen is present, or when the catalyst is too slow to engage the aryl halide, leaving the boronic acid to react with itself.

Corrective Action:

  • The "Freeze-Pump-Thaw" Fix: Do not rely on simple sparging. Freeze the solvent in liquid nitrogen, apply vacuum, thaw, and repeat 3 times.

  • Slow Addition: If the issue persists, add the Phenylboronic acid solution dropwise over 1 hour to the hot reaction mixture. This keeps the concentration of the nucleophile low relative to the catalyst.

User Query 2: "The reaction stalls. I see starting material (2-bromo-p-xylene) remaining even after 24 hours."

Diagnosis: Catalyst Deactivation (Pd Black formation) or Failed Oxidative Addition. The ortho-methyl group is blocking the Palladium from inserting into the C-Br bond.

Corrective Action:

  • Switch Ligand: Upgrade from SPhos to XPhos or RuPhos . These are even bulkier and more electron-rich, forcing the catalytic cycle forward.

  • Temperature Spike: Increase temperature to 110°C (refluxing toluene).

  • Check Halide: Ensure you are not using the chloride analog (2-chloro-p-xylene). The C-Cl bond is too strong for standard conditions with this steric bulk.

User Query 3: "My product is an oil and difficult to crystallize. How do I assess purity?"

Diagnosis: Physical State Misconception. 2,5-Dimethylbiphenyl is a colorless oil or low-melting solid. It will likely not crystallize easily from the crude mixture.

Corrective Action:

  • Purification: Use Flash Column Chromatography.[2]

    • Stationary Phase: Silica Gel (neutralized).

    • Mobile Phase: 100% Hexanes (or Pentane). The product is non-polar.

    • Rf Value: Expect the product to run near the solvent front (Rf ~0.8 in Hexanes).

  • Analysis: Rely on GC-MS or 1H NMR. Look for the diagnostic singlet of the ortho-methyl group, which will be slightly shielded (shifted upfield) due to the ring current of the adjacent phenyl ring.

Module 3: Visualization of the Mechanism

The following diagram illustrates the specific steric bottleneck (Step 1) and the ligand's role in overcoming it.

SuzukiCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting Step) Steric Clash with 2-Me Pd0->OxAdd + 2-Bromo-p-xylene PdII_Ar Pd(II)-Ar-Br (Complex A) OxAdd->PdII_Ar TransMetal Transmetallation PdII_Ar->TransMetal + Activated Boronate BaseStep Base Activation (K3PO4) BaseStep->TransMetal Activates Boronic Acid PdII_Biaryl Pd(II)-Biaryl (Complex B) TransMetal->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product 2,5-Dimethylbiphenyl RedElim->Product

Caption: The Suzuki Catalytic Cycle highlighting the Oxidative Addition bottleneck caused by the ortho-methyl group of 2-bromo-p-xylene.

Module 4: Alternative Routes (The Backup)

If the Boronic acid route fails (e.g., due to supply or specific impurity profiles), use the Negishi Coupling .

  • Reagents: 2-Bromo-1,4-dimethylbenzene + Phenylzinc chloride (PhZnCl).

  • Catalyst: Pd(PPh₃)₄ or Ni(acac)₂.

  • Pros: Zinc reagents are more nucleophilic and often overcome steric hindrance better than boronic acids.

  • Cons: Requires strictly anhydrous conditions (THF solvent) and handling of organozinc reagents.

References

  • Miyaura, N., & Suzuki, A. (1995).[9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Technical Support Center: Resolving 2,5-Dimethylbiphenyl and 2,4-Dimethylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the complex separation of positional isomers. Here, we address the specific mechanistic challenges of separating 2,5-Dimethylbiphenyl from 2,4-Dimethylbiphenyl and provide field-proven, self-validating protocols to achieve baseline resolution.

Part 1: Troubleshooting & FAQs

Q1: Why does fractional distillation fail to separate 2,5-Dimethylbiphenyl from 2,4-Dimethylbiphenyl? A: Thermodynamic separation relies heavily on differences in vapor pressure and bulk intermolecular forces. Both 2,4-dimethylbiphenyl and 2,5-dimethylbiphenyl share the exact same molecular weight (182.27 g/mol ) and have nearly identical boiling points of approximately 280 °C[1]. The single positional shift of a methyl group (para vs. meta relative to the biphenyl linkage) does not sufficiently alter the London dispersion forces required to create a theoretical plate advantage. Consequently, distillation results in co-elution.

Q2: If thermodynamic methods fail, what is the mechanistic basis for separating these isomers? A: Because their thermodynamic properties are virtually indistinguishable, separation must rely on steric and kinetic interactions (shape selectivity). The 3D spatial profiles of the two isomers differ slightly due to the angle and steric hindrance of the methyl groups. By utilizing shape-selective stationary phases—such as cyclodextrin cavities[2] or liquid crystalline phases—we can force the isomers to undergo differential host-guest inclusion or


 stacking. The isomer that geometrically "fits" better into the stationary phase cavity will form a more stable transient complex, retaining it longer on the column.

Q3: Which chromatographic setup is recommended for routine baseline separation? A: For complex matrices (such as crude oil analysis or synthetic reaction mixtures), Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS) is the gold standard. A proven orthogonal setup utilizes a non-polar DB-Petro column in the first dimension (separating by volatility) and a mid-polar DB-17Ht column in the second dimension (separating by shape and polarizability)[3]. For preparative-scale isolation, High-Performance Liquid Chromatography (HPLC) using a


-cyclodextrin bonded silica stationary phase is recommended.

Part 2: Quantitative Data Summaries

Table 1: Physicochemical Comparison of Isomers
Property2,4-Dimethylbiphenyl2,5-Dimethylbiphenyl
Molecular Formula C₁₄H₁₄C₁₄H₁₄
Molecular Weight 182.27 g/mol 182.27 g/mol
Boiling Point ~280 °C~280 °C
Structural Difference Methyl groups at ortho and para positionsMethyl groups at ortho and meta positions
Separation Barrier Identical volatility; resists distillationIdentical volatility; resists distillation
Table 2: Recommended Chromatographic Parameters
ParameterGC×GC-TOFMS (Analytical Scale)HPLC (Preparative Scale)
Stationary Phase DB-Petro (1D) & DB-17Ht (2D)

-Cyclodextrin Bonded Silica
Primary Mechanism Volatility (1D) + Shape/Polarizability (2D)Host-Guest Steric Inclusion
Mobile Phase Helium Gas (1.0 mL/min)Methanol/Water (60:40 v/v)
Operating Temp. 40 °C to 300 °C (Gradient)25 °C (Isothermal)
Target Resolution

(Orthogonal Deconvolution)

(Isocratic Elution)

Part 3: Experimental Methodologies

Protocol A: Analytical Separation via GC×GC-TOFMS

This protocol leverages orthogonal separation to resolve the isomers based first on boiling point, and subsequently on 3D spatial geometry[3].

  • Sample Preparation: Dilute the isomeric mixture in high-purity n-hexane to a concentration of 50–100 μg/L.

  • Injection: Inject 1.0 μL in splitless mode. Causality Note: Set the injector temperature strictly to 300 °C to ensure instantaneous vaporization without inducing thermal degradation of the biphenyl rings.

  • First Dimension (1D) Separation: Route the sample through a DB-Petro column (50 m × 0.20 mm × 0.50 μm). Set the carrier gas (Helium) flow to 1.0 mL/min. Program the oven to hold at 40 °C for 1 min, then ramp at 3 °C/min to 300 °C.

  • Thermal Modulation: Utilize a thermal modulator with a 15 °C temperature offset relative to the main oven. Set the modulation period to 8 seconds (with a 2 s hot pulse). Causality Note: This traps and focuses the co-eluting isomers from the 1D column before injecting them as sharp bands into the 2D column.

  • Second Dimension (2D) Separation: Route the focused pulses through a DB-17Ht column (1.5 m × 0.10 mm × 0.10 μm). The secondary oven must track 10 °C above the primary oven.

  • Detection: Analyze the effluent using a Time-of-Flight Mass Spectrometer (TOF-MS) at 70 eV electron impact (EI) ionization, with the ion source at 220 °C.

  • System Validation (Self-Validating Step): Before analyzing unknown samples, inject a 1:1 synthetic standard of 2,4- and 2,5-dimethylbiphenyl. Proceed only if the 2D contour plot yields a peak resolution (

    
    ) 
    
    
    
    .
Protocol B: Preparative LC Separation using Cyclodextrin

This protocol utilizes the chiral/shape-selective cavity of cyclodextrin to achieve macro-scale separation[2].

  • Stationary Phase Selection: Equip the preparative HPLC with a

    
    -cyclodextrin bonded silica column (e.g., ChiraDex, 250 mm × 21.2 mm, 5 μm).
    
  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (60:40 v/v). Causality Note: Thoroughly degas the mixture via sonication; micro-bubbles will disrupt the delicate host-guest inclusion complex kinetics inside the cyclodextrin cavities.

  • System Equilibration: Flush the column at your scaled flow rate (e.g., 15 mL/min) until the UV baseline (monitored at 254 nm) is perfectly stable.

  • Sample Loading & Fractionation: Dissolve the isomeric mixture in the mobile phase. Inject a test load (e.g., 5 mg). The isomer with the poorer steric fit inside the

    
    -cyclodextrin cavity will elute first. Collect fractions based on strict UV thresholding.
    
  • Self-Validation & Recovery: Analyze the collected fractions on an analytical-scale cyclodextrin column. Pool the preparative fractions only if isomeric purity exceeds 99%. Remove the solvent via rotary evaporation under reduced pressure.

Part 4: Visualizations

SeparationMechanism cluster_0 Thermodynamic Approach (Failed) cluster_1 Kinetic/Steric Approach (Successful) Distillation Fractional Distillation BP_Check Boiling Point Check Both ~280°C Distillation->BP_Check Coelution Co-distillation (No Separation) BP_Check->Coelution Chromatography Shape-Selective Chromatography StationaryPhase Cyclodextrin / Liquid Crystal (Host-Guest Inclusion) Chromatography->StationaryPhase Resolution Baseline Resolution (Rs > 1.5) StationaryPhase->Resolution Mixture Isomeric Mixture (2,4-DMBP & 2,5-DMBP) Mixture->Distillation Mixture->Chromatography

Mechanistic divergence: Why thermodynamic separation fails and shape-selective chromatography succeeds.

GCxGC_Workflow Prep Sample Prep (Dilution/SPME) Inj Injection (300°C, Splitless) Prep->Inj Col1 1st Dimension DB-Petro (Volatility) Inj->Col1 Mod Thermal Modulator (8s period, 15°C offset) Col1->Mod Col2 2nd Dimension DB-17Ht (Shape/Polarity) Mod->Col2 Det TOF-MS Detection (70 eV EI) Col2->Det Data 2D Contour Plot (Isomer Deconvolution) Det->Data

Comprehensive 2D-GC (GCxGC-TOFMS) workflow for resolving dimethylbiphenyl isomers.

Part 5: References

  • Title: 2,4'-dimethylbiphenyl - Stenutz Source: Stenutz Tables for Chemistry URL:

  • Title: Preparation of Multiwalled Carbon Nanotubes/Hydroxyl-Terminated Silicone Oil Fiber and Its Application to Analysis of Crude Oils Source: PMC - National Institutes of Health (NIH) URL:

  • Title: Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases Source: MDPI URL:

Sources

Purification strategies for high-purity 2,5-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists. It deviates from standard templates to address the specific physicochemical challenges of purifying 2,5-Dimethylbiphenyl (2,5-DMBP) .

Executive Technical Summary

2,5-Dimethylbiphenyl (CAS: Not commonly listed, isomer of 613-33-2) is a sterically hindered biaryl typically synthesized via Suzuki-Miyaura cross-coupling (Phenylboronic acid + 2-Bromo-p-xylene).

Unlike its symmetric congener 4,4'-dimethylbiphenyl (mp 125°C), the 2,5-isomer is a liquid at room temperature (or a low-melting solid, mp < 20°C) due to the ortho-methyl group inducing a dihedral twist that disrupts crystal packing. This physical state dictates that High-Vacuum Fractional Distillation and Preparative Chromatography are the primary purification vectors, rather than classical recrystallization.

Purification Workflow & Logic

The following decision tree outlines the purification logic based on the impurity profile typical of Suzuki couplings.

PurificationWorkflow Crude Crude Reaction Mixture (Suzuki Coupling) Workup Aqueous Workup (Remove Boronic Salts/Base) Crude->Workup Scavenger Pd Removal (Silica-Thiol or Celite Filtration) Workup->Scavenger Distillation High-Vacuum Distillation (Primary Purification) Scavenger->Distillation Decision Is Purity > 95%? Chromatography Flash Chromatography (Polishing Step) Decision->Chromatography No (Isomers/Biphenyl remain) Final High-Purity 2,5-DMBP (>99.5% by GC) Decision->Final Yes Distillation->Decision Chromatography->Final

Figure 1: Purification logic flow prioritizing bulk separation via distillation followed by chromatographic polishing.

Troubleshooting & FAQs

Phase 1: Catalyst & Bulk Impurity Removal

Q: I see a persistent grey/black haze in my crude oil. How do I remove colloidal Palladium effectively? A: Standard filtration often fails because Pd nanoparticles (<20 nm) pass through Celite.

  • The Problem: Residual Pd catalyzes side reactions during distillation and degrades product stability.

  • The Protocol:

    • Dissolve the crude oil in Ethyl Acetate or DCM .

    • Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to crude mass).

    • Stir at 50°C for 1 hour.

    • Filter through a dual-pad: Top layer Silica Gel , bottom layer Celite .

    • Why: The thiol/charcoal chemisorbs the Pd, while the silica pad catches the fine particulates that charcoal releases.

Q: My GC-MS shows a significant peak at MW 154 (Biphenyl). Where did it come from and how do I remove it? A: This is a homocoupling byproduct from the Phenylboronic acid.

  • The Cause: Excess boronic acid or insufficient base activation can lead to Ph-Ph formation.

  • The Fix:

    • Boiling Point Differential: Biphenyl (bp 255°C) vs. 2,5-DMBP (est. bp ~275-280°C).

    • Strategy: This ΔT (~20-25°C) is tight for simple distillation but sufficient for Vigreux column distillation .

    • Chromatography: If distillation fails, Biphenyl elutes before 2,5-DMBP on Silica gel using 100% Hexanes.

Phase 2: Distillation Strategies

Q: The compound is degrading/discoloring during distillation. What is happening? A: You are likely overheating the pot due to insufficient vacuum.

  • Thermal Limit: 2,5-DMBP is stable up to ~300°C, but trace impurities (boronates) can char.

  • Protocol:

    • Vacuum: Must be < 1.0 mmHg (High Vacuum).

    • Bath Temp: Do not exceed 160°C.

    • Head Temp: Expect the product to distill between 110°C - 125°C at 0.5 mmHg.

    • Tip: Wrap the column in aluminum foil or glass wool. The high boiling point makes adiabatic operation critical.

Q: Can I use crystallization instead? A: Likely No , but with a caveat.

  • Reasoning: The 2-methyl group creates a "molecular twist," preventing the efficient π-stacking required for a high-melting lattice. 2,5-DMBP is likely a liquid or a low-melting solid (mp < 25°C).

  • Exception: If your lab is equipped with a cryostat , you can attempt "Low-Temperature Recrystallization" from Pentane or Methanol at -20°C or -78°C. However, this is operationally difficult for scale-up.

Phase 3: Chromatographic Polishing

Q: I have a persistent impurity eluting just after the product. What is it? A: This is likely Protodeboronated starting material or an Isomer (e.g., 2,4-dimethylbiphenyl if the starting xylene was impure).

  • Solvent System: 2,5-DMBP is highly lipophilic.

    • Standard: 100% Hexanes (Rf ~0.3 - 0.4).

    • Troubleshooting: If separation is poor, switch to 98:2 Hexane:DCM . The slight polarity of DCM helps separate the slightly more polar isomers or protodeboronated species.

Impurity Profile & Removal Matrix

Use this table to identify and target specific contaminants.

Impurity TypeLikely IdentityOriginPhysicochemical PropertyRemoval Strategy
Homocoupling Biphenyl (Ph-Ph)Phenylboronic acid dimerizationBP: 255°C (Atm)Fractional Distillation (First Fraction)
Starting Material 2-Bromo-p-xyleneUnreacted halideBP: 200°CVacuum Stripping / Rotovap
Starting Material Phenylboronic AcidUnreacted boronatePolar SolidAqueous Base Wash (NaOH 1M)
Catalyst Palladium BlackDecomposition of Pd(0)Insoluble SolidFiltration (Celite) + Scavengers
Isomer 2,2'-DimethylbiphenylImpure Boronic Acid / HalideBP: 259°CDifficult; Requires Prep-HPLC or High-Plate Count Distillation

Analytical Validation (Self-Validating Protocol)

To ensure the "High-Purity" claim (>99.5%), you must cross-validate using two orthogonal methods.

  • GC-FID (Quantitative):

    • Column: HP-5 or DB-5 (Non-polar).

    • Method: Ramp 50°C to 300°C at 10°C/min.

    • Criterion: Single peak >99.5% area integration. Check for "shoulders" which indicate isomers.

  • 1H NMR (Qualitative/Structural):

    • Solvent: CDCl3.

    • Key Diagnostic: Look for the singlet methyl peaks .

      • 2,5-DMBP should show two distinct methyl singlets (due to asymmetry relative to the phenyl ring) or closely spaced signals.

      • Validation: Integration of aromatic protons (9H) vs. Methyl protons (6H) must be exactly 1.5:1.

References

  • Suzuki-Miyaura Coupling Mechanics

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Purification of Biaryls

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[1][2][3] Link

  • Physical Properties of Dimethylbiphenyl Isomers (Comparative)

    • NIST Chemistry WebBook. 2,2'-Dimethylbiphenyl Properties. Link

    • Note: Used for comparative boiling point estimation and physical st
  • Catalyst Removal Techniques

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

Sources

Optimizing catalyst loading for 2,5-Dimethylbiphenyl coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Sterically Hindered Biaryl Synthesis

Welcome to the Advanced Catalysis Support Hub. You are accessing this guide because standard protocols (e.g., Pd(PPh₃)₄) have failed or yielded suboptimal results for your 2,5-dimethylbiphenyl targets. This specific scaffold presents a distinct challenge: the ortho-methyl group at the C2 position creates significant steric strain during the catalytic cycle, specifically inhibiting the transmetallation and reductive elimination steps.

This guide provides a self-validating framework to optimize catalyst loading, minimize metal waste, and maximize turnover number (TON).

Module 1: The Diagnostic Framework

Before optimizing loading, you must diagnose the failure mode of your current reaction. Use this decision matrix to identify why your coupling is stalling.

Troubleshooting Guide

Q1: My reaction stalls at 50-70% conversion. Adding more time doesn't help. Is my catalyst "dead"?

  • The Diagnostic Test: Perform the "Spike Experiment."

    • Take your stalled reaction mixture.

    • Add a fresh portion of catalyst (10% of original loading) and ligand.

    • Monitor for 1 hour.

  • Interpretation:

    • Scenario A (Conversion Resumes): Your catalyst is deactivating (aggregating into Pd-black).

      • Root Cause:[1] Low ligand-to-metal ratio or unstable ligand.

      • Solution: Increase Ligand:Pd ratio (e.g., from 1:1 to 2:1) or switch to a precatalyst like Pd-PEPPSI-IPent which is resistant to aggregation.

    • Scenario B (No Change): The reaction is kinetically inhibited or product-poisoned.

      • Root Cause:[1] The oxidative addition is reversible, or the product is coordinating to the Pd.

      • Solution: Increase temperature or switch to a more bulky, electron-rich ligand (e.g., XPhos or SPhos ) to force the reductive elimination.

Q2: I see significant amounts of dehalogenated starting material (Ar-H) instead of the product.

  • The Science: This is "Protodehalogenation." In hindered systems, if the transmetallation is slow (due to the 2,5-dimethyl steric clash), the Pd(II)-aryl intermediate waits too long and undergoes undesired pathways.

  • Solution:

    • Switch Solvent: Avoid alcohols (isopropanol) if possible; use anhydrous Dioxane or Toluene.

    • Boost Rate: Increase catalyst concentration locally or use a ligand that accelerates transmetallation (e.g., Buchwald G3 precatalysts ).

Module 2: Optimization Protocols

Do not guess catalyst loading. Use this Variable-Loading Screen to determine the precise "Cliff Point"—the minimum loading required for >95% conversion.

Protocol: The "Cliff Point" Determination

Objective: Define the minimum catalyst loading (mol%) required to achieve full conversion within 4 hours.

Materials:

  • Substrate: 2-Chloro-1,4-dimethylbenzene (or relevant 2,5-analog).

  • Coupling Partner: Phenylboronic acid (1.5 equiv).

  • Base: K₃PO₄ (2.0 equiv).[2]

  • Solvent: 1,4-Dioxane/Water (4:1).

Workflow:

  • Stock Solution Prep: Prepare a master mix of substrates and base to ensure uniformity.

  • Catalyst Dosing: Set up 5 parallel vials with decreasing catalyst loads.

    • Vial 1: 2.0 mol% (High baseline)

    • Vial 2: 1.0 mol%[3]

    • Vial 3: 0.5 mol%[4][5]

    • Vial 4: 0.1 mol%[5]

    • Vial 5: 0.05 mol%[5]

  • Execution: Heat all vials to 100°C simultaneously.

  • Sampling: Take aliquots at t=1h and t=4h.

Data Interpretation (Example Data):

Loading (mol%)Yield (1h)Yield (4h)Interpretation
2.0% 98%99%Overloaded. Waste of metal.
1.0% 85%99%Robust. Good for scale-up safety margin.
0.5% 40%95%The Cliff Point. Optimal for cost-efficiency.
0.1% 10%35%Kinetic Failure. Catalyst death occurs before completion.

Module 3: Ligand Selection Logic

For 2,5-dimethylbiphenyls, the steric bulk is the primary enemy. Standard triphenylphosphine (PPh₃) is insufficient . You must use ligands designed to create a "pocket" for the substrate while facilitating the difficult reductive elimination step.

Ligand Performance Matrix
Ligand ClassRecommended LigandBest For...Mechanism of Action
Dialkylbiaryl Phosphines SPhos Mono/Di-ortho substitutionElectron-rich nature promotes oxidative addition; structural flexibility allows accommodation of the 2-methyl group [1].
Dialkylbiaryl Phosphines XPhos Tri-ortho substitutionIncreased bulk over SPhos. Prevents Pd-aggregation and forces reductive elimination in highly congested systems [1].
NHC (Carbenes) PEPPSI-IPent Tetra-ortho / "Impossible" substratesThe "Throw-away" pyridine ligand creates a highly active 12-electron species. Extremely robust against deactivation [2].

Module 4: Visualization of the Decision Process

Workflow 1: Optimization Logic Gate

This diagram illustrates the decision-making process for selecting the correct optimization pathway based on initial experimental results.

OptimizationLogic Start Start: Initial Reaction (1 mol% Pd, Standard Ligand) Check Check Conversion @ 4h Start->Check HighConv >90% Conversion Check->HighConv LowConv <50% Conversion Check->LowConv ReduceLoad Reduce Loading by 50% HighConv->ReduceLoad SpikeTest Perform Spike Test (Add fresh Pd) LowConv->SpikeTest ReduceLoad->Check Loop until failure FinalOpt Optimal Loading Found ReduceLoad->FinalOpt If conversion drops Resumes Reaction Resumes SpikeTest->Resumes Stalls Reaction Stalls Again SpikeTest->Stalls Action1 Diagnosis: Catalyst Death Action: Switch to PEPPSI or Increase Ligand:Pd Ratio Resumes->Action1 Action2 Diagnosis: Kinetic Barrier Action: Switch to SPhos/XPhos Increase Temp Stalls->Action2

Figure 1: Decision tree for diagnosing reaction failure and optimizing catalyst loading.

Workflow 2: The Steric Bottleneck

This diagram highlights where the 2,5-dimethyl group causes issues in the catalytic cycle, necessitating specific ligands.

CatalyticCycle cluster_0 Critical Failure Points for 2,5-Dimethylbiphenyl Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Cl + Pd) Pd0->OxAdd PdII Pd(II)-Ar-Cl OxAdd->PdII TransMet Transmetallation (Rate Limiting for Sterics) PdII->TransMet + Boronic Acid PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Difficult for Ortho-Subs) PdII_Biaryl->RedElim RedElim->Pd0 Product Release

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting steps inhibited by steric hindrance (Red).

Module 5: Frequently Asked Questions (FAQ)

Q: How do I remove residual Palladium from the final product? A: For pharmaceutical intermediates, Pd limits are strict (<10 ppm).

  • Method: Use a metal scavenger. SiliaMetS® Thiol or MP-TMT resins are highly effective for Pd removal.

  • Protocol: Add scavenger (4 equiv relative to Pd content) to the reaction mixture after workup (in ethyl acetate or THF), stir for 4 hours at 50°C, and filter. This is superior to crystallization, which can occlude Pd within the crystal lattice [3].

Q: Can I use Pd(OAc)₂ without a ligand? A: No. For 2,5-dimethylbiphenyls, "ligandless" conditions will almost certainly fail or result in massive Pd-black precipitation. The steric bulk requires a ligand to stabilize the Pd(0) species and prevent aggregation.

Q: What is the best base for this specific coupling? A: Potassium Phosphate (K₃PO₄) is the gold standard for hindered biaryls. It provides sufficient basicity to activate the boronic acid without causing excessive side reactions. If solubility is an issue, add a small amount of water (creating a biphasic system) or use Cs₂CO₃ in pure organic solvents.

References

  • Buchwald, S. L., et al. (2005). "Universally Active Catalysts for the Suzuki-Miyaura Coupling: The Role of Bulky, Electron-Rich Phosphine Ligands." Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions." Chemistry - A European Journal. [Link]

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. [Link]

Sources

Technical Support Center: Biphenyl Methylation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Biphenyl Methylation Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Kinetic Trap of the Biphenyl System

Low conversion in biphenyl methylation is rarely a simple matter of "bad reagents." It is almost always a competition between the desired catalytic cycle and two specific failure modes: steric stalling (inhibiting reductive elimination) or catalyst deactivation (Pd-black formation or ligand dissociation).

When methylating a biphenyl scaffold—whether via cross-coupling of methylated partners or direct C-H activation—you are fighting the twisted dihedral angle of the biphenyl core. This guide breaks down the failure points of the two dominant methodologies: Suzuki-Miyaura Cross-Coupling and Transition-Metal Catalyzed C-H Activation .

Module 1: Diagnostic Framework

Before adjusting stoichiometry, identify the mechanistic bottleneck. Use this logic flow to categorize your failure mode.

TroubleshootingFlow Start START: Low Conversion (<30%) Method Which Methodology? Start->Method Suzuki Suzuki-Miyaura Coupling Method->Suzuki CH_Act C-H Methylation (Pd/Fe) Method->CH_Act Suz_Check Check Crude NMR/GC-MS Suzuki->Suz_Check Deboronation Protodeboronation (Ar-H observed) Suz_Check->Deboronation Ar-B(OH)2 missing Homocoupling Homocoupling (Ar-Ar dimer) Suz_Check->Homocoupling Oxidative issue Stalled Intact SM + Catalyst Black Suz_Check->Stalled Inactive Catalyst CH_Check Check Oxidant Status CH_Act->CH_Check Reduc_Elim Product Inhibition (Catalyst trapped) CH_Check->Reduc_Elim High DG affinity Oxidant Oxidant Depleted (Precipitate formed) CH_Check->Oxidant Re-oxidation failure

Figure 1: Diagnostic logic tree for identifying the root cause of low conversion in biphenyl synthesis.

Module 2: Troubleshooting Suzuki-Miyaura Coupling

Scenario: You are coupling a methylated aryl halide with a boronic acid, or vice versa, and the reaction stalls.

Q1: I see significant protodeboronation (Ar-H) instead of product. Why?

The Mechanism: In sterically hindered biphenyl couplings (especially ortho-methylated ones), the rate of transmetallation is slow. This leaves the boronic acid exposed to the base/solvent for too long, leading to hydrolytic cleavage of the C-B bond before it can couple.

Corrective Actions:

  • Switch to Boronic Esters: Replace boronic acids with Pinacol esters (BPin) or MIDA boronates. These release the active boronate species slowly, matching the transmetallation rate.

  • Reduce Water: Standard Suzuki conditions (Dioxane/H2O) are often too wet for hindered substrates. Switch to anhydrous Toluene or THF and use CsF or K3PO4 (anhydrous) as the base.

  • The "Slow Addition" Protocol: Do not add the boronate all at once. Add it dropwise over 1-2 hours to keep its instantaneous concentration low relative to the catalyst.

Q2: The reaction turns black (Pd precipitation) at 20% conversion.

The Mechanism: This is "catalyst death." The bulky methyl groups on the biphenyl ring prevent the phosphine ligands from stabilizing the Pd(0) intermediate effectively. The "naked" Pd(0) aggregates into inactive Palladium black.

Corrective Actions:

  • Ligand Choice: You need electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) that form a "roof" over the metal center.

    • Recommendation: Switch to SPhos or XPhos . These are the gold standards for sterically demanding couplings [1].

  • Pd/Ligand Ratio: Increase the Ligand:Pd ratio from 1:1 to 2:1 or even 3:1 . This shifts the equilibrium away from ligand dissociation.

Data Summary: Ligand Performance in Hindered Methylation
LigandSubstrate ClassConversion (24h)Notes
PPh3 Ortho-methylated<15%Fails due to poor sterics; rapid Pd black formation.
SPhos Ortho-methylated>90%Excellent stability; resists deboronation.
XPhos Di-ortho-methylated>85%Best for extremely hindered "tetra-ortho" systems.
Pd(dppf) Heterocyclic Biphenyls40-60%Good for heterocycles, but struggles with bulk.

Module 3: Troubleshooting Direct C-H Methylation

Scenario: You are attempting to add a methyl group directly to a biphenyl core using a directing group (DG) and a methyl source (e.g., peroxides, boronic acids).[1]

Q3: My Directed C-H activation yields <10% product. Is my Directing Group (DG) failing?

The Mechanism: In biphenyl systems, the rotation of the two rings is restricted. If your DG is on Ring A, it may not be able to orient the catalyst correctly to activate the C-H bond on Ring B (or even the ortho position of Ring A) due to geometric strain.

Corrective Actions:

  • Transient Directing Groups (TDG): Instead of a fixed DG, use an amino acid additive (e.g., N-acetyl-L-leucine or L-Proline ). These form temporary imines with aldehydes/ketones, direct the Pd, and then hydrolyze off. This is superior for sterically sensitive scaffolds [2].

  • Solvent Effect (The HFIP Effect): Switch solvent to Hexafluoroisopropanol (HFIP) . HFIP is a strong hydrogen-bond donor that stabilizes the transition state of the C-H cleavage step (CMD mechanism) and prevents catalyst aggregation [3].

Q4: I am using Di-tert-butyl peroxide (DTBP) as a methyl source, but I mostly get starting material recovery.

The Mechanism: Radical methylation (Minisci-type or Pd-catalyzed) often fails because the methyl radical has a short half-life (


). If the catalyst loading is too low, the radical quenches (abstracts H from solvent) before intercepting the metal cycle.

Corrective Actions:

  • Temperature: These reactions often require 110°C - 130°C to ensure homolysis of the peroxide.

  • Equivalents: You must use a large excess of the methyl source (3.0 - 5.0 equiv) relative to the substrate.

  • Acid Additive: For Minisci-type radical alkylations on heteroarenes (e.g., pyridyl-biphenyls), adding TFA (1.0 equiv) protonates the nitrogen, making the ring more electrophilic and receptive to the nucleophilic methyl radical [4].

Module 4: Validated Experimental Protocols

Protocol A: The "Bulky" Suzuki Coupling (For creating methylated biphenyls)

Use this when standard conditions yield <50%.

  • Catalyst Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)2 (2 mol%) and SPhos (4 mol%) in anhydrous Toluene (0.5 M) . Stir for 10 mins until the solution turns orange/yellow (active catalyst formation).

  • Reagents: Add the Aryl Chloride (1.0 equiv), Aryl Boronic Acid Pinacol Ester (1.2 equiv), and finely ground K3PO4 (2.0 equiv) .

  • Reaction: Seal the vial. Heat to 100°C for 16 hours.

  • Workup: Cool, filter through Celite, and analyze.

    • Validation Check: If conversion is low, check the color. If the solution is clear yellow, the catalyst is alive but the reaction is slow (increase Temp). If black precipitate is present, the catalyst died (increase SPhos loading).

Protocol B: Pd-Catalyzed Ortho-C-H Methylation

Targeting the ortho-position of a biphenyl aldehyde/ketone.

  • System: Pd(OAc)2 (10 mol%) , L-Proline (20 mol%) (Transient Directing Group).

  • Methyl Source: Methyl Boronic Acid (2.0 equiv) .

  • Oxidant: Benzoquinone (1.0 equiv) or Ag2CO3 (2.0 equiv) .

  • Solvent: HFIP/Acetic Acid (9:1) .

  • Condition: Heat at 100°C for 24h in a sealed tube.

    • Note: The addition of Benzoquinone is critical to reoxidize Pd(0) to Pd(II) to sustain the cycle.

Module 5: Mechanistic Visualization

The following diagram illustrates the critical failure point in C-H activation of biphenyls: the competition between the difficult C-H cleavage (CMD step) and catalyst decomposition.

CH_Activation_Cycle Pd_Rest Pd(II) Resting State (Active) Coordination Substrate Coordination (Steric Check) Pd_Rest->Coordination CMD_Step C-H Cleavage (CMD) *Rate Limiting Step* Coordination->CMD_Step Palladacycle Palladacycle Intermediate CMD_Step->Palladacycle HFIP helps here Ox_Add Oxidative Addition (Me-X) Palladacycle->Ox_Add Red_Elim Reductive Elimination (Product Release) Ox_Add->Red_Elim Pd0 Pd(0) Species Red_Elim->Pd0 Pd_Black Pd Black (Dead Catalyst) Pd0->Pd_Black Slow Re-oxidation Reox Re-oxidation (Requires Oxidant) Pd0->Reox + Ag(I)/BQ Reox->Pd_Rest

Figure 2: The Pd(II)/Pd(0) catalytic cycle. Note the "Dead Catalyst" off-ramp; if re-oxidation is slower than aggregation, the reaction stalls.

References

  • Buchwald, S. L., et al. (2010). "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." University of Greenwich / ACS Publications. 2

  • Sorensen, E. J., & Chen, X.-Y. (2020).[1] "Pd-catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups." National Science Foundation / Princeton University. 1

  • Yu, J.-Q., et al. (2010). "Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions." ACS Publications.[3] 4

  • Minisci, F., et al. (1971). "Minisci reaction - Nucleophilic radical substitution."[5] Wikipedia / Original Publication Context. 5

  • Neidig, M. L., et al. (2021). "Intermediates and mechanism in iron-catalyzed C–H methylation with trimethylaluminum." Chemical Communications.[6] 6

Sources

Technical Support Center: High-Resolution Separation of Dimethylbiphenyl Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Overlap of Dimethylbiphenyl (DMBP) Isomers in HPLC Ticket ID: DMBP-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Separating dimethylbiphenyl (DMBP) isomers is a classic chromatographic challenge because these molecules share identical molecular weights (182.26 g/mol ) and nearly identical hydrophobicity (log P ~ 4.3–4.5). Standard monomeric C18 columns often fail to resolve "critical pairs"—specifically separating the non-planar ortho-substituted isomers (e.g., 2,2'-DMBP) from the planar meta/para-substituted isomers (e.g., 3,3'-DMBP or 4,4'-DMBP).

This guide moves beyond simple hydrophobicity and leverages Shape Selectivity and


-

Interactions
to achieve baseline resolution.
Module 1: Critical Pair Resolution (Stationary Phase Selection)

Q: I am using a standard C18 column, but my 2,2'-DMBP and 2,3'-DMBP peaks are co-eluting. Why isn't the resolution improving with a shallower gradient?

A: A shallower gradient only helps if there is a thermodynamic difference in hydrophobicity. DMBP isomers have nearly identical hydrophobicity. You are failing because you are using a "hydrophobicity-only" separation mechanism. You must switch to a mechanism that discriminates based on molecular shape (planarity).

The Solution: Switch to a Biphenyl or Polymeric C18 stationary phase.

  • Mechanism:

    • Planar Isomers (e.g., 4,4'-DMBP): Can align flat against the stationary phase ligands, maximizing surface contact and

      
      -
      
      
      
      overlap. They are retained longer.[1]
    • Non-Planar Isomers (e.g., 2,2'-DMBP): The methyl groups at the ortho position create steric clash, twisting the two phenyl rings out of plane (dihedral angle > 45°). These "bulky" molecules cannot penetrate the stationary phase as deeply. They elute earlier.

Comparison of Stationary Phases:

FeatureMonomeric C18 (Standard)Polymeric C18Biphenyl / Phenyl-Hexyl
Primary Mechanism HydrophobicityHydrophobicity + Shape Selectivity

-

Interaction + Shape Selectivity
Ligand Bonding Single point attachmentCross-linked networkPhenyl rings attached to silica
DMBP Selectivity Poor (Co-elution common)Good (Separates planar/twisted)Excellent (High aromatic selectivity)
Best For General screeningPAHs, Vitamin isomersPositional aromatic isomers

Visualizing the Selection Logic:

ColumnSelection Start Problem: DMBP Co-elution CheckCol Current Column Type? Start->CheckCol MonoC18 Monomeric C18 CheckCol->MonoC18 Standard PolyC18 Polymeric C18 / Biphenyl CheckCol->PolyC18 Advanced Action1 STOP. Switch Mechanism. MonoC18->Action1 Action2 Optimize Thermodynamics (See Module 2) PolyC18->Action2 Rec Recommendation: Use Biphenyl Core-Shell or High-Load Polymeric C18 Action1->Rec

Caption: Decision matrix for selecting the correct stationary phase based on the failure mode of DMBP separation.

Module 2: Mobile Phase & Thermodynamics

Q: I switched to a Biphenyl column, but the resolution is still marginal. Should I use Acetonitrile (ACN) or Methanol (MeOH)?

A: You should almost exclusively use Methanol (MeOH) for this application.

The "Pi-Electron" Competition:

  • Acetonitrile: Contains its own

    
    -electrons (triple bond C≡N). These electrons compete with your DMBP analyte for interaction sites on the phenyl-based stationary phase. This "shields" the column's selectivity, effectively turning your expensive Biphenyl column into a generic C18.
    
  • Methanol: Is protic and lacks

    
    -electrons. It allows the DMBP isomers to interact directly and strongly with the stationary phase's aromatic rings, maximizing the separation factor (
    
    
    
    ).

Q: How does temperature affect the separation?

A: Lower is Better. Shape selectivity is an entropic process. At high temperatures (e.g., >40°C), the alkyl chains or phenyl ligands of the stationary phase become more fluid and disordered. This reduces their ability to "recognize" the subtle shape difference between a twisted 2,2'-DMBP and a planar 3,3'-DMBP.

  • Target Temperature: 20°C – 25°C.

  • Warning: Do not go so low that system backpressure exceeds limits, especially with Methanol/Water mixtures.

Module 3: Standard Operating Procedure (The "Gold Standard" Method)

Use this protocol as your starting point. It is designed to be self-validating: if the reference standards (2,2' and 4,4') do not separate by >2 minutes, the column chemistry is insufficient.

Experimental Protocol: DMBP Isomer Resolution

1. System Configuration:

  • Instrument: UHPLC or HPLC (binary pump preferred).

  • Detector: UV-Vis Diode Array (DAD) or Fluorescence (FLD).

    • UV: 254 nm (universal aromatic) and 280 nm.

    • FLD: Ex 260 nm / Em 310 nm (Higher specificity).

2. Stationary Phase:

  • Column: Biphenyl or Phenyl-Hexyl (Core-shell particles preferred for efficiency).

  • Dimensions: 100 mm x 2.1 mm, 2.6 µm (or 1.7 µm for UHPLC).

  • Pore Size: 90–100 Å.

3. Mobile Phase:

  • Solvent A: Water (Milli-Q grade).

  • Solvent B: Methanol (LC-MS grade).

  • Flow Rate: 0.3 mL/min (for 2.1 mm ID).

4. Gradient Profile:

Time (min)% Methanol (B)Event
0.0060%Initial Hold
15.0085%Linear Ramp (separation zone)
16.00100%Column Wash
18.00100%Hold Wash
18.1060%Re-equilibration
23.0060%Ready for Injection

5. Expected Elution Order (Self-Validation):

  • First Eluter: 2,2'-Dimethylbiphenyl (Most twisted/non-planar; least retention).

  • Intermediate: 2,3'-Dimethylbiphenyl / 2,4'-Dimethylbiphenyl.

  • Last Eluter: 4,4'-Dimethylbiphenyl (Most planar; highest retention).

Module 4: Troubleshooting & FAQs

Q: My baseline is drifting upwards significantly during the gradient. Is this normal? A: With Methanol/Water gradients at low UV wavelengths (<220 nm), drift is common due to the refractive index change and solvent absorbance. However, at 254 nm , drift should be minimal.

  • Check: Ensure your Methanol is HPLC grade or higher. Impurities in "Reagent Grade" methanol absorb strongly in the UV range.

  • Fix: Use a reference wavelength (e.g., 360 nm) on your DAD to subtract gradient drift, provided your DMBP isomers do not absorb at that wavelength.

Q: I see "shoulder" peaks on the 2,2'-DMBP. Is the column overloaded? A: Possibly, but it is more likely rotational isomerization (atropisomerism).

  • Diagnosis: 2,2'-DMBP has a high barrier to rotation. If the column temperature is too high, you might be seeing dynamic interconversion between rotational conformers, leading to peak broadening or splitting.

  • Fix: Strictly control column temperature at 20°C. If the shoulder persists, dilute the sample 1:10 to rule out mass overload.

Visualizing the Interaction Mechanism:

Mechanism cluster_0 Stationary Phase Surface (Biphenyl) cluster_1 Analyte Interaction Ligand Phenyl Ligands (High Density) Planar 4,4'-DMBP (Planar) Strong Pi-Pi Stacking High Retention Ligand->Planar Tight Fit Twisted 2,2'-DMBP (Twisted) Steric Hindrance Low Retention Ligand->Twisted Repulsion/Loose Fit

Caption: Mechanism of shape selectivity. Planar isomers stack effectively with the phase; twisted isomers are sterically excluded.

References
  • Sander, L. C., & Wise, S. A. (2020). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International.

  • Sigma-Aldrich (Supelco). (2025). Ascentis® Express Biphenyl UHPLC and HPLC Columns Product Guide.

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.

  • BenchChem. (2025). Technical Support Center: Enhancing Biphenyl Isomer Resolution in HPLC.

  • ChromForum. (2017). Separation of Positional Isomers Discussion.

Sources

Controlling regioselectivity during the synthesis of 2,5-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT CENTER: ORGANIC SYNTHESIS DIVISION Ticket ID: #SYN-25DMB-REGIO Subject: Controlling Regioselectivity & Steric Hindrance in 2,5-Dimethylbiphenyl Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

EXECUTIVE SUMMARY

You are encountering challenges in the synthesis of 2,5-Dimethylbiphenyl . While this molecule appears structurally simple, its synthesis is complicated by the ortho-effect . The methyl group at the 2-position (ortho to the biaryl axis) creates significant steric hindrance, retarding the rate of transmetalation in cross-coupling reactions and promoting side reactions like protodeboronation or homocoupling.

If you are attempting Direct Arylation (C-H Activation) of p-xylene, the "regioselectivity" challenge is actually a chemoselectivity issue: stopping at mono-arylation (to get 2,5-dimethylbiphenyl) rather than allowing di-arylation (forming a terphenyl).

This guide provides two validated workflows:

  • Method A (The Gold Standard): Sterically-controlled Suzuki-Miyaura Coupling.

  • Method B (The Green Route): Mono-selective C-H Arylation of p-Xylene.

PART 1: THE SUZUKI-MIYAURA ROUTE (Recommended)

The Challenge: In standard Suzuki couplings, the oxidative addition of sterically hindered halides (like 2-bromo-1,4-dimethylbenzene) is slow. Furthermore, if using 2,5-dimethylphenylboronic acid, the ortho-methyl group accelerates protodeboronation , leading to m-xylene as a byproduct and lowering yield.

Optimized Protocol: The "Buchwald" Conditions

To guarantee regiochemical integrity and high yield, we utilize dialkylbiaryl phosphine ligands (SPhos or XPhos) which form a monolithic, active Pd(0) species capable of accommodating hindered substrates.

Reagents:

  • Electrophile: Bromobenzene (1.0 equiv)

  • Nucleophile: 2,5-Dimethylphenylboronic acid (1.2 - 1.5 equiv)

    • Note: We recommend using the boronic acid on the hindered ring to minimize homocoupling of the halide, although the reverse (Hindered Halide + PhB(OH)2) is also viable with SPhos.

  • Catalyst: Pd(OAc)₂ (1-2 mol%) + SPhos (2-4 mol%)

    • Alternative: Pd-SPhos G2 Precatalyst (ensures 1:1 Pd:L ratio).

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Anhydrous conditions prevent deboronation.

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).

Step-by-Step Workflow:

  • Charge: Add Pd(OAc)₂, SPhos, Boronic Acid, and K₃PO₄ to the reaction vessel.

  • Inert: Evacuate and backfill with Argon (x3). Oxygen is the enemy of the active catalytic species.

  • Solvate: Add degassed Toluene and Bromobenzene via syringe.

  • Heat: Stir at 100°C for 12-18 hours.

  • Monitor: Check HPLC/GC. If <5% starting material remains, cool and filter through Celite.

PART 2: DIRECT C-H ARYLATION (Advanced)

The Challenge: Reacting p-xylene directly with an aryl halide.

  • Regioselectivity: p-Xylene has 4 equivalent protons. Activating any of them yields the 2,5-dimethyl pattern.

  • Selectivity Issue: Once the first phenyl ring is attached, the product (2,5-dimethylbiphenyl) is more electron-rich and reactive than the starting material, leading to di-arylation (terphenyl formation).

Optimized Protocol: The "Fagnou" Conditions

To control selectivity, we use a "Pivalate-Assisted" Concerted Metallation-Deprotonation (CMD) mechanism and a large excess of the cheap arene (p-xylene).

Reagents:

  • Substrate: Iodobenzene (1.0 equiv)

  • Reagent/Solvent: p-Xylene (Use as solvent, ~30-50 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand/Additive: Pivalic Acid (30 mol%) or K-Pivalate.

  • Base: Cs₂CO₃ (2.0 equiv).

Mechanism of Control: The pivalate anion acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage. By using p-xylene as the solvent, you statistically favor the encounter of the Pd-catalyst with unreacted xylene rather than the product, effectively stopping the reaction at the mono-arylated stage (2,5-dimethylbiphenyl).

PART 3: TROUBLESHOOTING & DIAGNOSTICS

Visual Decision Matrix (Troubleshooting)

Troubleshooting Start Issue Encountered LowYield Low Yield / Stalled Rxn Start->LowYield Byproducts Impurity / Wrong Product Start->Byproducts CheckSM Check SM Remaining? LowYield->CheckSM CheckByprod Identify Byproduct Byproducts->CheckByprod StericFail Cause: Steric Failure Action: Switch to SPhos/XPhos CheckSM->StericFail SM Intact Deboronation Byproduct: m-Xylene Cause: Protodeboronation Action: Switch to anhydrous base (K3PO4) CheckByprod->Deboronation De-boronated Arene Homocoupling Byproduct: Biaryl Dimer Cause: O2 Leak / Slow Transmetalation Action: Degas solvent + Slow addition of Boronic Acid CheckByprod->Homocoupling Symmetrical Biaryl Diarylation Byproduct: Terphenyl (Direct Arylation Only) Action: Increase p-Xylene equivalents CheckByprod->Diarylation Poly-arylated

Caption: Diagnostic flow for identifying failure modes in hindered biaryl synthesis.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant homocoupling of the boronic acid (2,2',5,5'-tetramethylbiphenyl). Why?

  • Diagnosis: This occurs when the oxidative addition of the aryl halide is slow (due to sterics or poor catalyst activity) or when oxygen is present. The Pd(II) species oxidizes the boronic acid instead of coupling with the halide.

  • Fix:

    • Degas thoroughly: Use freeze-pump-thaw cycles, not just bubbling.

    • Change Order: Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the oxidative addition complex.

Q2: Why is my yield stuck at 50% with unreacted bromide remaining?

  • Diagnosis: Catalyst death ("Pd Black" formation). The steric bulk of the 2,5-dimethyl group prevents the palladium from staying coordinated during the catalytic cycle, leading to precipitation.

  • Fix: Switch to SPhos or XPhos . These bulky, electron-rich ligands act like a "glove" for the palladium, protecting it and forcing the reductive elimination step even with hindered substrates.

Q3: Can I use 2,5-dimethylphenyl halide + Phenylboronic acid instead?

  • Answer: Yes. In fact, this is often better.

  • Reasoning: Protodeboronation affects boronic acids.[1] 2,5-dimethylphenylboronic acid is unstable because the ortho-methyls facilitate hydrolysis of the C-B bond. Phenylboronic acid is stable. By swapping the partners (Hindered Halide + Stable Boronic Acid), you eliminate the deboronation pathway.

PART 4: DATA COMPARISON

Table 1: Comparison of Synthetic Methodologies

FeatureMethod A: Suzuki-MiyauraMethod B: Direct Arylation (CMD)
Regioselectivity Absolute (Pre-determined by Halide)Statistical (Depends on excess xylene)
Atom Economy Low (Boronic waste, Bromide waste)High (Only HI waste)
Steric Tolerance High (with SPhos/XPhos)Moderate
Primary Failure Mode Protodeboronation of hindered acidDi-arylation (Over-reaction)
Cost High (Pd catalyst + Ligand + Boronic Acid)Low (Cheap reagents, simple Pd salt)
Recommended For Pharma/High Purity Needs Scale-up/Commodity Chemical

REFERENCES

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

    • Core Reference for SPhos/XPhos usage in hindered couplings.

  • Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society.

    • Core Reference for Pivalate-assisted Direct Arylation.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Use of Precatalysts for the Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society.

    • Protocol for using G2/G3 precatalysts to prevent catalyst death.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.

    • Mechanistic insight into protodeboronation side reactions.

Sources

Validation & Comparative

1H and 13C NMR Chemical Shift Assignment for 2,5-Dimethylbiphenyl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural elucidation of 2,5-Dimethylbiphenyl (2,5-DMBP) is a critical benchmark in organic synthesis, particularly for validating Suzuki-Miyaura cross-coupling protocols and analyzing steric effects in biaryl systems. This guide provides a definitive assignment of the 1H and 13C NMR spectra for 2,5-DMBP, distinguishing it from common isomers like 2,4-dimethylbiphenyl through specific spectral signatures.

By synthesizing experimental data with mechanistic insights, this guide addresses the challenge of resolving overlapping aromatic signals and assigning methyl resonances influenced by the anisotropic shielding of the twisted biphenyl core.

Chemical Profile & Structural Logic

Before interpreting the spectra, one must understand the magnetic environment created by the molecule's geometry.

  • Compound: 2,5-Dimethylbiphenyl[1][2][3][4][5][6]

  • CAS Number: 3976-34-9

  • Molecular Formula: C14H14

  • Geometry: Non-planar. The steric clash between the ortho-methyl group (C2-Me) and the phenyl ring forces a twist angle (typically 45–60°), breaking planarity. This twist induces significant shielding effects on the ortho-substituents.

Numbering Scheme
  • Ring A (Phenyl): Unsubstituted (Positions 1'–6').

  • Ring B (Xylyl): Substituted (Positions 1–6).

    • C1: Connection to Ring A.

    • C2: Methyl substituent (Ortho).

    • C5: Methyl substituent (Meta).

Methodology

The data presented below represents high-purity 2,5-DMBP analyzed in Chloroform-d (CDCl₃) .

  • Solvent: CDCl₃ (Residual peak δ 7.26 ppm).

  • Frequency: 200–400 MHz (1H), 50–100 MHz (13C).

  • Temperature: 298 K.[3]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[7]

1H NMR Analysis: The "Singlet" Diagnostic

The proton spectrum of 2,5-DMBP is characterized by two distinct methyl singlets and a complex aromatic region. The key to distinguishing this isomer lies in the coupling pattern of Ring B.

Experimental Data (CDCl₃)
Shift (δ, ppm)IntegrationMultiplicityAssignmentStructural Insight
7.26 – 7.45 5HMultipletH2', H3', H4', H5', H6'Ring A protons.[4][8] Deshielded by ring current.
7.03 – 7.19 3HMultiplet*H3, H4, H6Ring B protons. Mixed overlap.
2.35 3HSingletC5-CH₃Typical aryl methyl shift.
2.23 3HSingletC2-CH₃Shielded. Upfield shift due to Ring A anisotropy.

*Note: High-field instruments (600 MHz+) may resolve the Ring B multiplet into a singlet (H6) and an AB system (H3/H4).

Expert Insight: Distinguishing 2,5-DMBP from Isomers

The most robust method to verify 2,5-DMBP against its isomer 2,4-dimethylbiphenyl is the position and nature of the aromatic singlet.

  • 2,5-Dimethylbiphenyl:

    • Isolated Proton: H6 (Position 6).

    • Environment: Ortho to the Phenyl ring (C1).

    • Shift: Downfield (typically >7.1 ppm) due to the paramagnetic deshielding of the adjacent phenyl ring.

  • 2,4-Dimethylbiphenyl:

    • Isolated Proton: H3 (Position 3).

    • Environment: Meta to the Phenyl ring; flanked by two methyls.

    • Shift: Upfield (typically <7.1 ppm) due to electron-donating methyls and lack of direct phenyl deshielding.

13C NMR Analysis: Carbon Skeleton Validation

The carbon spectrum provides 12 aromatic signals (due to non-equivalence induced by the methyls) and 2 methyl signals.

Experimental Data (CDCl₃)
Shift (δ, ppm)TypeAssignmentReasoning
141.9, 141.6 CqC1, C1'Quaternary connection points (Biaryl linkage).
135.0 CqC5Quaternary, attached to Methyl.
132.0 CqC2Quaternary, attached to Methyl (Ortho).
130.4, 130.1 CHC3, C4Ring B methines.[4]
129.0 CHC2', C6'Ring A Ortho carbons.[4]
127.9, 127.8 CHC3', C5'Ring A Meta carbons.[4]
126.5 CHC4'Ring A Para carbon.
20.8 CH₃C5-MeStandard aryl methyl.
19.8 CH₃C2-MeShielded. Steric compression/anisotropy effect.
Comparative Logic
  • C2-Me (19.8 ppm) vs C5-Me (20.8 ppm): The methyl group at C2 is sterically crowded by the phenyl ring. This "ortho-effect" typically results in a slight upfield shift (shielding) in 13C NMR relative to the unperturbed meta-methyl at C5.

Advanced Assignment Workflow

To ensure rigorous identification in drug development pipelines, a self-validating workflow using 2D NMR is recommended.

NMR_Workflow cluster_logic Decision Logic Sample Unknown Biaryl Sample H1 1H NMR (1D) Sample->H1 Me_Analysis Methyl Region Analysis (2.0 - 2.4 ppm) H1->Me_Analysis Check Integrals Ar_Analysis Aromatic Region Analysis (Singlet Identification) H1->Ar_Analysis Check Multiplicity HSQC 2D HSQC (C-H Correlation) Me_Analysis->HSQC Map Me protons to C Ar_Analysis->HSQC HMBC 2D HMBC (Long Range C-H) HSQC->HMBC Verify Connectivity Conclusion Confirmation of 2,5-DMBP HMBC->Conclusion C2-Me correlates to C1 (Quat)

Figure 1: Step-by-step NMR assignment workflow. Note the critical role of HMBC in linking the C2-Methyl protons to the quaternary C1 carbon to confirm regioisomerism.

References

  • Liang, Z. et al. (2012). A Mild and Practical Synthesis of Biphenyl Compounds. Journal of Chemical Research. (Data verified via Supporting Information).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Spectral Database for Organic Compounds (SDBS) . SDBS No. 2,5-Dimethylbiphenyl. National Institute of Advanced Industrial Science and Technology (AIST).

  • ChemSpider . 2,5-Dimethylbiphenyl Structure and Spectra. Royal Society of Chemistry.

Sources

Comparative Validation Guide: 2,5-Dimethylbiphenyl Structural Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the synthesis and quality control of liquid crystal intermediates and organic semiconductors, 2,5-Dimethylbiphenyl (CAS: 3976-34-9) presents a specific analytical challenge. While it is a relatively simple hydrocarbon, verifying its structure requires distinguishing it from its regioisomers (e.g., 2,4-dimethylbiphenyl, 3,4-dimethylbiphenyl) without excessive cost or time.

This guide objectively compares Infrared (IR) Spectroscopy against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While NMR remains the gold standard for ab initio structural elucidation, this guide demonstrates how FT-IR can serve as a validated, rapid identification method for routine QC once the spectral fingerprint is established, specifically by leveraging the "Fingerprint Region" (1500–600 cm⁻¹) to detect substitution patterns.

Comparative Analysis: IR vs. NMR vs. GC-MS

To validate 2,5-dimethylbiphenyl, one must understand the limitations of each technique. The following table contrasts IR with its primary alternatives based on specificity, throughput, and structural insight.

FeatureFT-IR (ATR) 1H-NMR (400 MHz) GC-MS (EI)
Primary Utility Rapid Identity Confirmation (Fingerprinting)Detailed Structural ElucidationPurity & Molecular Weight
Isomer Specificity High (via Fingerprint Region)Very High (Coupling Constants)Low (Mass fragments often identical)
Sample Prep Minimal (Neat/Solid)Moderate (Deuterated Solvents)Moderate (Dilution)
Throughput < 2 mins/sample10–20 mins/sample15–30 mins/sample
Cost Per Run LowHighMedium
Key Limitation Requires reference standard for absolute IDHigh capital cost; solvent wasteHard to distinguish regioisomers
Decision Matrix: When to Use Which?

DecisionMatrix start Sample Received: 2,5-Dimethylbiphenyl goal Define Analytical Goal start->goal unknown Unknown/New Synthesis? goal->unknown routine Routine QC / Batch Release? goal->routine nmr Must use 1H & 13C NMR (Determine Connectivity) unknown->nmr Yes ir Use FT-IR (ATR) (Compare to Reference) routine->ir Yes nmr->ir Establish Reference Spectrum

Figure 1: Analytical Decision Matrix. NMR is required for initial structural proof; IR is the superior choice for high-throughput batch release once the standard is validated.

Technical Deep Dive: Validating the Structure via IR

IR spectroscopy validates 2,5-dimethylbiphenyl by analyzing the vibrational modes of its two distinct aromatic rings. The molecule consists of one monosubstituted phenyl ring and one trisubstituted (1,2,5-pattern) ring .

A. The Diagnostic Regions[1]

To confirm the structure, you must verify the presence of peaks in three specific zones.[1][2]

Zone 1: C-H Stretching (3100 – 2800 cm⁻¹)

This region confirms the presence of both aromatic and aliphatic (methyl) components.

  • Aromatic C-H Stretch: > 3000 cm⁻¹ (typically 3060–3010 cm⁻¹).

  • Aliphatic (Methyl) C-H Stretch: < 3000 cm⁻¹ (2960–2850 cm⁻¹).

    • Differentiation: A purely aromatic biphenyl would lack the peaks below 3000 cm⁻¹. The presence of these bands confirms the methyl groups.

Zone 2: Ring Skeletal Vibrations (1600 – 1450 cm⁻¹)
  • C=C Ring Stretch: Pairs of bands at ~1600 cm⁻¹ and ~1475 cm⁻¹. These are characteristic of the biphenyl core but are not isomer-specific.

Zone 3: The Fingerprint Region (900 – 675 cm⁻¹) – CRITICAL

This is where regioisomers are distinguished. The substitution pattern dictates the Out-of-Plane (OOP) C-H bending vibrations.

  • Ring A (Monosubstituted Phenyl):

    • 730–770 cm⁻¹: Strong band (5 adjacent H).

    • 690–710 cm⁻¹: Strong band (Ring puckering).

    • Validation Check: Both bands must be present to confirm the unsubstituted phenyl ring.

  • Ring B (1-Phenyl-2,5-dimethyl):

    • This ring effectively follows a 1,2,4-trisubstituted benzene vibrational pattern (electronically and vibrationally).

    • Hydrogen Arrangement:

      • One isolated Hydrogen (Position 6, between Methyl and Phenyl).

      • Two adjacent Hydrogens (Positions 3 and 4).[3][4][5]

    • Diagnostic Peaks:

      • Isolated H: ~860–900 cm⁻¹ (Medium intensity).

      • Two Adjacent H: ~800–860 cm⁻¹ (Strong intensity).

Isomer Differentiation Logic:

  • 2,6-Dimethyl isomer: Would show a 1,2,3-trisubstituted pattern (3 adjacent H).

  • 3,5-Dimethyl isomer: Would show a 1,3,5-trisubstituted pattern (3 isolated H).

  • 2,5-Dimethyl (Target): Confirmed by the specific combination of 1 isolated H and 2 adjacent H bands.

Experimental Protocol: ATR-FTIR Workflow

To ensure reproducibility and adherence to ICH Q2(R2) standards, follow this standardized protocol.

Instrument: FTIR Spectrometer with Diamond/ZnSe ATR Accessory. Resolution: 4 cm⁻¹.[6] Scans: 32 (Screening) or 64 (Validation).

Step-by-Step Methodology
  • System Suitability:

    • Clean ATR crystal with isopropanol.

    • Collect background spectrum (air). Ensure no contamination peaks (e.g., silicone oil, skin oils) are present.

  • Sample Application:

    • If Solid: Place ~5 mg of 2,5-dimethylbiphenyl on the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • If Liquid/Melt: Place 1 drop to cover the crystal active area.

  • Acquisition:

    • Scan from 4000 to 600 cm⁻¹.[3]

    • Monitor the peak height at ~2900 cm⁻¹. Absorbance should be between 0.1 and 1.0 A.U. for linear response.

  • Processing:

    • Apply Automatic Baseline Correction.

    • Note: Do not use excessive smoothing, as it may obscure the fine splitting in the fingerprint region (700-900 cm⁻¹).

Workflow Diagram

Protocol clean 1. Clean Crystal (Isopropanol) bg 2. Background Scan (Air) clean->bg sample 3. Apply Sample (High Pressure) bg->sample scan 4. Acquire Spectrum (4000-600 cm⁻¹) sample->scan process 5. Baseline & Peak Pick scan->process

Figure 2: Standardized ATR-FTIR acquisition workflow.

Validation Framework (ICH Q2(R2))

According to ICH Q2(R2) guidelines on the Validation of Analytical Procedures, Specificity is the critical parameter for identification tests [1].

  • Specificity Demonstration:

    • You must demonstrate that the method can distinguish the analyte from impurities and isomers.

    • Protocol: Run the IR spectrum of 2,5-dimethylbiphenyl against available isomers (e.g., 2,4-dimethylbiphenyl).

    • Acceptance Criteria: The fingerprint region (900–675 cm⁻¹) must show distinct peak shifts or unique bands that do not overlap with the isomer.

  • Orthogonal Confirmation:

    • For the initial validation of the reference standard, IR is insufficient alone. It must be cross-validated with 1H-NMR to assign the structure definitively [2]. Once the reference material is characterized, IR is valid for comparing subsequent batches against this standard.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[7][8][9] ICH Guidelines.[7][8] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • National Institute of Standards and Technology (NIST). Coblentz Society Infrared Spectra Collection.[10][11] (For reference spectra of substituted benzenes). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for Quantifying 2,5-Dimethylbiphenyl in Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of specific chemical entities within complex mixtures is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of reference standards for the quantification of 2,5-Dimethylbiphenyl, a substituted aromatic hydrocarbon, and details the experimental methodologies for its precise measurement.

The Critical Role of High-Quality Reference Standards

In analytical chemistry, the reference standard serves as the benchmark against which the analyte of interest is measured. The purity and characterization of this standard directly impact the accuracy, precision, and validity of the entire analytical method. For 2,5-Dimethylbiphenyl, as with any analyte, the ideal reference material is a Certified Reference Material (CRM). CRMs are produced by a national metrology institute or an accredited reference material producer under a quality system compliant with ISO 17034, and their certificates of analysis provide a certified value with a stated uncertainty and metrological traceability[1][2].

Comparison of Available 2,5-Dimethylbiphenyl Analytical Standards

While a specific, universally recognized CRM for 2,5-Dimethylbiphenyl is not prominently available, several chemical suppliers offer analytical standards. The table below provides a comparative overview of typical offerings. It is crucial to obtain the lot-specific Certificate of Analysis for any standard under consideration to verify its suitability for your application.

SupplierProduct NamePurity/AssayFormatNotes
Sigma-Aldrich 2,2'-Dimethylbiphenyl≥97% (GC)NeatWhile not the 2,5-isomer, it indicates the availability of related isomers with specified purity. Researchers should inquire about the availability of the 2,5-isomer.
Thermo Fisher Scientific (Alfa Aesar) 4,4'-Dimethylbiphenyl99% (GC)Crystalline solidDemonstrates the availability of high-purity dimethylbiphenyl isomers from this supplier[5]. Direct inquiry for the 2,5-isomer is recommended.
Santa Cruz Biotechnology Analytical StandardsVariesVariesOffers a broad range of analytical standards and researchers should check their catalog for 2,5-Dimethylbiphenyl[6].
LGC Standards Dimethylbiphenyl IsomersVariesNeatAs a distributor of reference materials, LGC may source 2,5-Dimethylbiphenyl or custom standards[7].
CPI International Custom StandardsTo specificationNeat or solutionOffers custom synthesis and formulation of reference standards, which can be tailored to specific research needs[8].

Analytical Methodologies for the Quantification of 2,5-Dimethylbiphenyl

The choice of analytical technique is dictated by the physicochemical properties of 2,5-Dimethylbiphenyl, the sample matrix, and the required sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most suitable methods for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,5-Dimethylbiphenyl[9]. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification and quantification.

1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of the 2,5-Dimethylbiphenyl reference standard and dissolve it in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or hexane) to create a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard (Recommended): For enhanced precision, add a suitable internal standard (e.g., a deuterated analog or a non-interfering aromatic hydrocarbon) at a constant concentration to all calibration standards and samples.

  • Sample Preparation: Dissolve the sample mixture in the same solvent used for the standards to an estimated concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

ParameterConditionRationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides robust and reproducible chromatographic separation.
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA 5% phenyl-methylpolysiloxane stationary phase offers good selectivity for aromatic hydrocarbons.
Injector Split/Splitless, 250 °CSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Oven Program 60 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 4 min)This temperature program allows for the separation of 2,5-Dimethylbiphenyl from other components in the mixture.
Carrier Gas Helium, constant flow at 1.3 mL/minAn inert carrier gas is essential for GC, and a constant flow ensures reproducible retention times.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides high sensitivity and selectivity for detection.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, SIM mode offers higher sensitivity and selectivity compared to full scan mode by monitoring specific ions for the target analyte[10].
SIM Ions Monitor characteristic ions for 2,5-Dimethylbiphenyl (e.g., m/z 182, 167)The molecular ion (m/z 182) and a major fragment ion (e.g., loss of a methyl group, m/z 167) should be selected for quantification and confirmation.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the 2,5-Dimethylbiphenyl standard to the internal standard against the concentration of the standard.

  • Determine the concentration of 2,5-Dimethylbiphenyl in the samples by interpolating their peak area ratios from the calibration curve.

Workflow for GC-MS Analysis of 2,5-Dimethylbiphenyl

GC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Serial Dilution for Calibration Curve B->C D Add Internal Standard C->D F Inject into GC-MS D->F E Prepare Sample Solution E->D G Chromatographic Separation F->G H Mass Spectrometric Detection (SIM) G->H I Peak Integration H->I J Construct Calibration Curve I->J K Quantify 2,5-Dimethylbiphenyl J->K

Caption: Workflow for the GC-MS quantification of 2,5-Dimethylbiphenyl.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can also be employed for the quantification of 2,5-Dimethylbiphenyl. It is particularly useful for less volatile compounds or when derivatization for GC analysis is not desirable. The choice of stationary phase is critical for achieving good separation of aromatic isomers. A biphenyl stationary phase can offer unique selectivity for such compounds through π-π interactions[11][12].

1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh approximately 10 mg of the 2,5-Dimethylbiphenyl reference standard and dissolve it in 10 mL of mobile phase-compatible solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of working standards.

  • Sample Preparation: Dissolve the sample mixture in the initial mobile phase to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

2. HPLC Instrumentation and Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detectorA standard HPLC system with a Diode Array Detector allows for spectral confirmation and quantification at the optimal wavelength.
Column Biphenyl column (e.g., 4.6 x 150 mm, 5 µm)This stationary phase provides enhanced selectivity for aromatic compounds compared to standard C18 columns[12].
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA reversed-phase gradient elution is suitable for separating compounds with different polarities. Formic acid helps to improve peak shape[13].
Gradient 60% B to 95% B over 15 minutesA gradient elution ensures that both less and more retained components are eluted with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmBiphenyl compounds typically have strong UV absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume for analytical HPLC.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the 2,5-Dimethylbiphenyl standard against its concentration.

  • Determine the concentration of 2,5-Dimethylbiphenyl in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Analysis of 2,5-Dimethylbiphenyl

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Serial Dilution for Calibration Curve B->C E Inject into HPLC C->E D Prepare & Filter Sample Solution D->E F Reversed-Phase Separation E->F G UV/DAD Detection F->G H Peak Integration G->H I Construct Calibration Curve H->I J Quantify 2,5-Dimethylbiphenyl I->J

Caption: Workflow for the HPLC quantification of 2,5-Dimethylbiphenyl.

Conclusion

The accurate quantification of 2,5-Dimethylbiphenyl in complex mixtures is achievable through the careful selection of a high-purity analytical standard and the implementation of a well-validated analytical method. While a dedicated Certified Reference Material may not be readily available, analytical standards with comprehensive Certificates of Analysis provide a reliable basis for quantification. Both GC-MS and HPLC offer robust platforms for this analysis, with the choice between them depending on the specific requirements of the study. By following the detailed protocols and understanding the principles behind the methodological choices, researchers can ensure the generation of high-quality, reproducible data.

References

  • SIELC Technologies. (n.d.). Separation of Biphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bareket, L., et al. (2025). HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. ResearchGate. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • Guedes de Pinho, P., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. MDPI. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2,5-DIMETHYLBIPHENYL. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

  • University of Ferrara. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Retrieved from [Link]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. Retrieved from [Link]

  • CPI International. (n.d.). Certified Reference Standards & Materials for Analytical Testing. Retrieved from [Link]

  • Analytical Standard Solutions (A2S). (n.d.). Homepage. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Flucytosine for system suitability EP Reference Standard. Retrieved from [Link]

  • Reagecon. (n.d.). ISO 17034 pH 5.00 Buffer Standard 25oC CRMs. Retrieved from [Link]

  • ARO Scientific. (n.d.). RVD-01 - Multi-Parameter Refractive Index & Density Certified Reference Material. Retrieved from [Link]

  • DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. (n.d.). Retrieved from [Link]

  • CPAChem. (n.d.). trans-2,5-Dimethylpiperazine CAS:2815-34-1. Retrieved from [Link]

  • ERA. (2015). ERA Life Sciences Certified Reference Materials Catalog 2015-2016. Retrieved from [Link]

Sources

Evaluating steric effects of 2,5-substitution compared to 3,5-substitution

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of steric effects is paramount in rational drug design, catalyst development, and synthetic organic chemistry. When functionalizing an aromatic ring, the spatial arrangement of substituents dictates not only the electronic landscape but, more critically, the three-dimensional conformational space the molecule can sample.

As a Senior Application Scientist, I frequently observe that the choice between a 2,5-disubstituted and a 3,5-disubstituted aromatic ring is rarely arbitrary; it is a deliberate structural intervention. This guide objectively evaluates the steric causality, conformational consequences, and experimental performance of these two distinct substitution patterns.

Mechanistic Causality: The Ortho Effect vs. Lateral Bulk

The fundamental divergence between 2,5- and 3,5-substitution lies in their proximity to the primary point of attachment (the 1-position).

  • 2,5-Substitution (Conformational Locking): Placing a substituent at the 2-position (ortho) introduces significant steric hindrance directly adjacent to the 1-position axis. This phenomenon, known as the "ortho effect," raises the energy barrier for bond rotation[1]. In drug design, this restricted rotation can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target receptor. Additionally, the ortho-substituent physically shields the 1-position from enzymatic degradation (metabolic shielding).

  • 3,5-Substitution (Hydrophobic Pocket Filling): Placing substituents at the 3- and 5-positions (meta) leaves the ortho positions open. Consequently, the 1-position experiences minimal steric hindrance, allowing for free rotation along the primary axis. However, the 3,5-pattern significantly increases the lateral bulk (width) of the aromatic ring. This is highly effective for filling deep, wide hydrophobic pockets in a receptor without restricting the molecule's core flexibility.

G Root Substitution Pattern Selection Sub25 2,5-Substitution (Ortho/Meta) Root->Sub25 Sub35 3,5-Substitution (Meta/Meta) Root->Sub35 Effect25 Ortho Steric Hindrance Restricted Rotation Sub25->Effect25 Effect35 Unhindered 1-Position Lateral Bulk Expansion Sub35->Effect35 Outcome25 Conformational Locking Metabolic Shielding Effect25->Outcome25 Outcome35 Hydrophobic Pocket Filling Flexible Axis Effect35->Outcome35

Logical pathways of steric effects in 2,5- vs 3,5-substitution patterns.

Comparative Performance Data

To illustrate the profound impact of these steric differences, we can examine experimental data from recent medicinal chemistry and synthetic methodology studies.

In the development of small-molecule inhibitors for the Human Respiratory Syncytial Virus (hRSV), researchers evaluated a sulfonylpyrrolidine scaffold utilizing different dimethylphenyl configurations[2]. The data revealed a stark contrast in antiviral potency based entirely on the steric positioning of the methyl groups. Similarly, in the synthesis of antioxidant chalcone derivatives, substitution patterns dictated radical scavenging efficiency[3].

Table 1: Quantitative Comparison of 2,5- vs 3,5-Substitution in Applied Studies
Application AreaScaffold / CompoundSubstitution PatternKey MetricResultSteric Causality
Antiviral Drug Design [2]Sulfonylpyrrolidine (hRSV Inhibitor)2,5-dimethylphenyl EC₅₀ (Potency)2.3 µM Ortho-methyl restricts rotation, locking the molecule into the bioactive conformation required for target engagement.
Antiviral Drug Design [2]Sulfonylpyrrolidine (hRSV Inhibitor)3,5-dimethylphenyl EC₅₀ (Potency)>50.0 µM Lack of ortho-steric bulk allows free rotation, resulting in a severe entropic penalty and failure to bind the target.
Antioxidant Efficacy [3]Dihydroxylated Chalcones2,5-substitution Radical Scavenging80-90% Facilitates stable semiquinone radicals via electron delocalization; ortho-sterics do not perturb core planarity.
Antioxidant Efficacy [3]Dihydroxylated Chalcones3,5-substitution Radical Scavenging~25% Meta-substitution lacks resonance stabilization and introduces lateral steric clashes that perturb the planarity of the B-ring.
Synthetic Catalysis [4]Tetrasubstituted Furans2,5-disubstituted Reaction YieldHigh Favorable transition state geometry; minimal steric clash during cyclization.
Synthetic Catalysis [4]Tetrasubstituted Furans3,5-disubstituted Reaction Yield65% (Lowest) Increased lateral steric hindrance inhibits the approach of the nucleophile during intermediate formation.

Experimental Methodology: Validating Conformational Restriction

To objectively prove that a 2,5-substitution pattern restricts conformation compared to a 3,5-substitution pattern, researchers must utilize a self-validating analytical system. The gold standard for quantifying steric hindrance and rotational barriers is Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy .

Protocol: VT-NMR Determination of Rotational Barriers ( )

This protocol isolates the steric variable by measuring the energy required to force the aromatic ring to rotate around the 1-position axis.

Step 1: Sample Preparation

  • Synthesize the 2,5-disubstituted target and its direct 3,5-disubstituted analog to serve as the control.

  • Dissolve 15-20 mg of each compound in 0.6 mL of a high-boiling deuterated solvent capable of supporting a wide temperature range (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Transfer to standard 5 mm NMR tubes.

Step 2: Baseline Acquisition

  • Insert the 3,5-disubstituted control sample into the NMR spectrometer (e.g., 500 MHz or higher).

  • Acquire a standard 1D ¹H-NMR spectrum at 298 K (25 °C). Because the 3,5-pattern lacks ortho-hindrance, the molecule will likely exhibit fast exchange (free rotation) on the NMR timescale, yielding sharp, time-averaged peaks for the meta/para protons.

  • Repeat the baseline acquisition for the 2,5-disubstituted sample. Due to the ortho-effect, you will likely observe peak broadening or distinct diastereotopic signals indicating restricted rotation (slow exchange).

Step 3: Variable Temperature Analysis

  • For the 2,5-disubstituted sample, incrementally heat the probe in 5 K to 10 K steps (e.g., from 298 K up to 380 K).

  • Allow 5 minutes of thermal equilibration at each step before acquiring a spectrum.

  • Monitor the distinct, separated signals of the restricted conformers. As temperature increases, the thermal energy overcomes the steric barrier, and the signals will begin to broaden, merge, and eventually coalesce into a single sharp peak.

  • Record the exact Coalescence Temperature (

    
    ).
    

Step 4: Thermodynamic Calculation

  • Calculate the rotational energy barrier (

    
    ) using the Eyring equation modified for NMR coalescence:
    
    
    
    
    (Where
    
    
    is the exchange rate at coalescence, derived from the peak separation
    
    
    at low temperatures:
    
    
    ).
  • Validation: The

    
     for the 2,5-substituted compound will be significantly higher than the 3,5-substituted compound, mathematically proving the steric causality of the ortho-effect.
    

W Step1 Step 1: Scaffold Synthesis 2,5-Disubstituted 3,5-Disubstituted Step2 Step 2: Structural Validation Variable-Temp NMR X-ray Crystallography Step1->Step2 Step3 Step 3: In Vitro Assays Target Binding Affinity Metabolic Stability Step2->Step3 Step4 Step 4: SAR Analysis Calculate ΔG‡ Compare EC50 / IC50 Step3->Step4

Step-by-step workflow for evaluating steric impacts of substitution patterns.

Strategic Conclusions for Drug Development

When optimizing a lead compound, the decision to utilize a 2,5- vs 3,5-substitution pattern should be driven by the specific structural biology of the target:

  • Deploy 2,5-Substitution when: The binding pocket is narrow, or the ligand suffers from a high entropic penalty upon binding. The ortho-substituent will pre-organize the molecule into its bioactive conformation[2]. It is also highly effective for blocking CYP450-mediated metabolism at adjacent sites.

  • Deploy 3,5-Substitution when: The target receptor features a wide, deep hydrophobic cleft (such as the binding sites of many kinases or nuclear receptors). The meta-substituents will maximize Van der Waals interactions with the pocket walls while allowing the core scaffold the flexibility needed to navigate the entry channel.

References

1.[2] (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide as a Small Molecule Inhibitor Probe for the Study of Respiratory Syncytial Virus Infection. National Institutes of Health (NIH). Available at:[Link] 2.[3] Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals. ResearchGate. Available at:[Link] 3.[1] Marvin Charton's research works | The Quantitative Treatment of the Ortho Effect. ResearchGate. Available at:[Link] 4.[4] Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. MDPI. Available at:[Link]

Sources

Benchmarking Synthetic Routes for 2,5-Dimethylbiphenyl: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

2,5-Dimethylbiphenyl is a privileged structural motif utilized in the development of advanced organic light-emitting diodes (OLEDs), functional polymers, and pharmaceutical ligands. Because the biphenyl axis and the ortho-methyl group create unique steric environments, selecting the optimal synthetic route is critical for balancing yield, scalability, and cost. This guide objectively benchmarks the two most prominent methodologies for its synthesis: the transition-metal-catalyzed Suzuki-Miyaura cross-coupling and the copper-mediated radical diazotization.

G cluster_suzuki Route 1: Suzuki-Miyaura Coupling cluster_radical Route 2: Radical Diazotization Target 2,5-Dimethylbiphenyl (Target Scaffold) S_React 2-Bromo-p-xylene + Phenylboronic Acid S_Cat Pd(OAc)2 / Buchwald Ligand Base, 45 °C S_React->S_Cat S_Cat->Target 94% Yield R_React Aniline + p-Xylene R_Cat Isopropyl Nitrite CuCl, RT R_React->R_Cat R_Cat->Target 64% Yield

Synthetic pathways for 2,5-Dimethylbiphenyl comparing Suzuki-Miyaura and Radical Diazotization.

Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Mechanism

The Suzuki-Miyaura coupling is the gold standard for biaryl construction. However, coupling 2-bromo-p-xylene with phenylboronic acid presents a challenge: the ortho-methyl group sterically hinders the palladium center. To overcome this, the protocol employs Pd(OAc)₂ paired with a highly active Buchwald-type ligand, such as 1[1].

The Causality: The ligand's immense steric bulk accelerates the difficult reductive elimination step, while its electron-rich phosphine center facilitates the initial2[2]. This precise electronic and steric tuning allows the reaction to proceed at a remarkably mild 45 °C, preventing thermal degradation and protodeboronation side reactions[1].

Step-by-Step Protocol
  • Catalyst Activation: In an oven-dried, argon-purged Schlenk tube, charge Pd(OAc)₂ (1.0 mol%) and o-(di-tert-butylphosphino)biphenyl (2.0 mol%).

  • Substrate Addition: Add 2-bromo-p-xylene (1.0 equiv) and phenylboronic acid (1.5 equiv) to the vessel.

  • Solvent & Base: Introduce anhydrous THF (or Toluene) and a mild base such as KF (2.0 equiv).

  • Coupling: Seal the tube and stir the mixture at 45 °C for 12–24 hours.

  • Workup: Quench the reaction with deionized water, extract the aqueous layer with ethyl acetate (3x), dry the combined organic phases over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate 2,5-dimethylbiphenyl as a colorless oil.

Self-Validating Mechanism

This protocol is inherently self-validating through Thin-Layer Chromatography (TLC). The disappearance of the UV-active 2-bromo-p-xylene spot confirms the completion of the oxidative addition cycle. Furthermore, the absence of palladium black precipitation visually validates that the bulky phosphine ligand has successfully stabilized the monomeric Pd(0) active species throughout the catalytic cycle[2].

Route 2: Copper-Catalyzed Radical Diazotization

Causality & Mechanism

For industrial scale-up or cost-sensitive applications, avoiding expensive palladium and organoboron reagents is highly desirable. The modified Gomberg-Bachmann radical coupling offers a transition-metal-economical alternative.

The Causality: Traditional radical couplings suffer from poor regioselectivity. However, using p-xylene as the radical acceptor is a strategic masterstroke: all four unsubstituted aromatic carbons are chemically equivalent. Consequently, the attack of the phenyl radical yields 2,5-dimethylbiphenyl exclusively, bypassing3[3]. Furthermore, utilizing isopropyl nitrite instead of aqueous sodium nitrite allows for non-aqueous in situ diazotization, which suppresses the formation of phenol byproducts[3].

Step-by-Step Protocol
  • Nitrite Preparation: Synthesize isopropyl nitrite by adding concentrated HCl dropwise to a stirred mixture of sodium nitrite, isopropanol, and water at 0–5 °C. Separate the organic layer.

  • Reaction Setup: Dissolve aniline (30 mmol) in p-xylene (40 mL).

  • Radical Generation: Dropwise add the aniline solution into a mechanically stirred mixture of p-xylene (20 mL), the freshly prepared isopropyl nitrite, and CuCl (1.00 g, 10 mmol) at room temperature.

  • Coupling: Maintain mechanical stirring for 3 hours at room temperature.

  • Workup: Filter the reaction mixture to remove the CuCl catalyst. Evaporate the unreacted p-xylene under reduced pressure (this excess solvent can be recovered and recycled).

  • Purification: Purify the residue by column chromatography using petroleum ether as the eluent to yield the target compound.

Self-Validating Mechanism

The dropwise addition of aniline into the nitrite/CuCl mixture creates a self-validating, safe system. The single-electron transfer (SET) from CuCl instantly reduces the transient diazonium species, visually confirmed by the continuous, controlled evolution of nitrogen gas. If gas evolution ceases, it immediately signals catalyst deactivation or reagent depletion, preventing the dangerous accumulation of explosive diazonium intermediates[3].

Quantitative Benchmarking

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Radical Diazotization
Target Yield ~94%~64%
Operating Temperature 45 °CRoom Temperature (20–25 °C)
Reaction Time 12–24 hours3 hours
Catalyst System Pd(OAc)₂ / Buchwald LigandCuCl / Isopropyl Nitrite
Atmosphere Strict Argon/NitrogenAmbient Air
Primary Advantage Exceptional yield and regioselectivityLow-cost reagents, transition-metal economy
Primary Limitation High catalyst cost, air-sensitive setupModerate yield, requires excess solvent (p-xylene)

Conclusion & Decision Matrix

For drug development and fine chemical synthesis where absolute purity and maximum yield are paramount, the Suzuki-Miyaura route is unequivocally superior due to its near-quantitative conversion and mild thermal profile. Conversely, for large-scale industrial applications where catalyst cost is a primary bottleneck and excess p-xylene can be easily distilled and recycled, the copper-catalyzed radical route offers a highly viable, economical alternative.

References

1.[3] Liang, S., Cao, X., Yan, X., & Chen, L. (2012). A mild and practical synthesis of biphenyl compounds. Journal of Chemical Research. [Link] 2.[2] Highly Active Palladium Catalysts for Suzuki Coupling Reactions. datapdf.com. [Link] 3.[1] US7223879B2 - Ligands for metals and improved metal-catalyzed processes based thereon. Google Patents.

Sources

A Researcher's Guide to the Comparative Solubility of Alkylated Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of the physicochemical properties of molecules is paramount. Among these, solubility stands out as a critical parameter influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth comparative analysis of the solubility profiles of alkylated biphenyls, a structural motif of significance in medicinal chemistry and materials science.[1][2] We will explore the nuanced interplay of alkyl substituent size, position, and solvent choice, supported by illustrative experimental data and detailed protocols to empower your research endeavors.

The "Why": Causality in Solubility Science

The solubility of a compound is not a random phenomenon; it is governed by the fundamental thermodynamic principle of "like dissolves like."[3][4][5] This principle dictates that substances with similar intermolecular forces are more likely to be soluble in one another. For alkylated biphenyls, the parent biphenyl structure is non-polar, rendering it sparingly soluble in polar solvents like water but readily soluble in non-polar organic solvents such as hexane and toluene.[3][6][7][8]

The introduction of alkyl groups, while not drastically altering the overall non-polar character, does introduce subtle changes that impact solubility. The length of the alkyl chain, for instance, generally leads to increased hydrophobicity, which can decrease solubility in polar solvents.[7] The position of the alkyl group (ortho, meta, or para) can also influence solubility through steric effects and subtle changes in molecular polarity.

Comparative Solubility Profiles: An Illustrative Analysis

While extensive, directly comparable experimental data for a wide range of alkylated biphenyls across numerous solvents is not always readily available in a single source, we can construct a predictive comparison based on established chemical principles. The following tables present illustrative solubility data to guide your understanding and experimental design.

Table 1: Illustrative Solubility of Mono-Alkylated Biphenyls in Common Solvents at 25°C (mg/mL)

CompoundSolvent ClassHexane (Non-Polar)Toluene (Aromatic)Dichloromethane (Polar Aprotic)Acetone (Polar Aprotic)Ethanol (Polar Protic)Water (Polar Protic)
Biphenyl ->200>200>200>200~50<0.01[8]
2-Methylbiphenyl ortho>200>200>200>200~45<0.01
3-Methylbiphenyl meta>200>200>200>200~48<0.01
4-Methylbiphenyl para>200>200>200>200~49<0.01[9][10][11]
2-Ethylbiphenyl ortho>200>200>200>200~40<0.01
4-Ethylbiphenyl para>200>200>200>200~42<0.01
4-tert-Butylbiphenyl para>200>200>200>200~35<0.01

Data Interpretation:

  • High Solubility in Non-Polar and Aromatic Solvents: As expected, all alkylated biphenyls exhibit high solubility in non-polar (hexane) and aromatic (toluene) solvents due to favorable van der Waals interactions.

  • Good Solubility in Polar Aprotic Solvents: Dichloromethane and acetone are also effective solvents, capable of engaging in dipole-dipole interactions without the strong hydrogen bonding that would disfavor the non-polar solutes.

  • Moderate to Low Solubility in Polar Protic Solvents: In ethanol, the solubility is reduced. While ethanol has a non-polar ethyl group, its ability to hydrogen bond makes it less favorable for solvating the largely non-polar alkylated biphenyls. Water, being highly polar and dominated by a strong hydrogen-bonding network, is a very poor solvent for these compounds.

  • Subtle Positional Effects: Generally, para-substituted isomers may exhibit slightly higher solubility than ortho-isomers due to reduced steric hindrance, allowing for more effective solvation.

Table 2: Effect of Alkyl Chain Length on Illustrative Solubility in a Polar Protic Solvent (Ethanol) at 25°C (mg/mL)

CompoundAlkyl Chain LengthIllustrative Solubility in Ethanol (mg/mL)
4-Methylbiphenyl C1~49
4-Ethylbiphenyl C2~42
4-Propylbiphenyl C3~38
4-Butylbiphenyl C4~33

Data Interpretation:

This trend illustrates that as the alkyl chain length increases, the molecule becomes more non-polar (more "greasy"), leading to a decrease in solubility in a polar protic solvent like ethanol.

Experimental Protocols for Accurate Solubility Determination

To obtain precise and reliable solubility data for your specific alkylated biphenyls, the following experimental protocols are recommended.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a classic and reliable technique for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of the solid alkylated biphenyl to a known volume of the desired solvent in a sealed, screw-cap vial or flask. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath is ideal for this purpose.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has fully settled.

  • Sampling: Carefully withdraw a sample from the clear supernatant. It is critical to avoid disturbing the solid at the bottom. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended to remove any suspended microcrystals.

  • Quantification: Analyze the concentration of the alkylated biphenyl in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Shake_Flask_Method cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to known volume of solvent B Agitate at constant temperature (24-48h) A->B  Ensure saturation C Allow solid to settle B->C  Reach equilibrium D Filter supernatant C->D  Remove undissolved solid E Analyze concentration (HPLC/GC) D->E  Obtain clear saturated solution

Caption: Workflow of the Shake-Flask Method for solubility determination.

Potentiometric Titration for Ionizable Derivatives

For alkylated biphenyls with ionizable functional groups (e.g., a carboxylic acid or amine), potentiometric titration can be a powerful and rapid method to determine pH-dependent solubility.

Protocol:

  • Instrument Setup: Calibrate a pH electrode and an automated titrator.

  • Sample Preparation: Prepare a suspension of the compound in water or a suitable buffer.

  • Titration: Titrate the suspension with a standardized acid or base.

  • Data Analysis: The point at which the solid phase disappears, or the change in pH upon addition of titrant, can be used to calculate the intrinsic solubility.

Visualizing Structure-Solubility Relationships

The relationship between the molecular properties of alkylated biphenyls and their solubility can be visualized to aid in understanding.

Solubility_Factors cluster_solute Alkylated Biphenyl Properties cluster_solvent Solvent Properties Alkyl_Chain Alkyl Chain Length Polarity Molecular Polarity Alkyl_Chain->Polarity  Increases non-polarity Position Substituent Position (o, m, p) Position->Polarity  Subtle influence Solubility Solubility Polarity->Solubility  'Like dissolves like' Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility  'Like dissolves like' H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility  Can hinder dissolution of non-polar solutes

Caption: Factors influencing the solubility of alkylated biphenyls.

Conclusion

The solubility of alkylated biphenyls is a multifaceted property governed by the interplay between the solute's structure and the solvent's characteristics. While generally soluble in non-polar organic solvents, the degree of solubility can be fine-tuned by the length and position of the alkyl substituent. For researchers in drug discovery and materials science, a thorough understanding and accurate measurement of solubility are indispensable for predictable and successful outcomes. The illustrative data and robust experimental protocols provided in this guide serve as a foundational resource for navigating the complexities of solubility in your work with alkylated biphenyls.

References

  • BenchChem. (2025). Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to 4-Methylbiphenyl.
  • Thermo Fisher Scientific. (n.d.). 4-Methylbiphenyl, 98% 5 g.
  • ChemBK. (2024, April 9). 4-Methylbiphenyl.
  • Solubility of Things. (n.d.). Biphenyl.
  • Vedantu. (2024, July 1). Is Biphenyl soluble in Methanol class 11 chemistry CBSE.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • University of Johannesburg. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions.
  • PubChem. (n.d.). Biphenyl.
  • ResearchGate. (2026, January 18). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Kinam Park. (n.d.). SOLUBILITY OF POLYMERS.

Sources

Safety Operating Guide

2,5-Dimethylbiphenyl proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

Immediate Action Required: 2,5-Dimethylbiphenyl is a lipophilic aromatic hydrocarbon. While it is not a polychlorinated biphenyl (PCB), it possesses significant aquatic toxicity and potential bioaccumulation properties. It must never be discharged into municipal wastewater systems.

Disposal Classification:

  • Primary Hazard: Environmental Toxin (Aquatic Acute/Chronic).

  • Secondary Hazard: Combustible (High Flash Point).

  • RCRA Status (USA): Non-listed; however, it must be managed as Non-Halogenated Organic Waste due to its ignitability potential (if in solution) and toxicity profile.

  • Disposal Method: High-temperature incineration equipped with scrubbers.

Chemical Profile & Waste Characterization

To ensure the safety of downstream waste handlers, you must correctly characterize the waste at the point of generation. Mislabeling this compound as a "PCB" can trigger unnecessary, expensive regulatory protocols, while mislabeling it as "General Trash" violates environmental laws.

Table 1: Physicochemical Properties Relevant to Disposal

PropertyValue / CharacteristicOperational Implication
CAS Number 7372-85-2Use this for specific waste manifesting.
Physical State Solid (Low melting point) or OilMay require different containers depending on purity.
Flash Point >100°C (Estimated)Combustible. Do not store near oxidizers.[1]
Water Solubility Negligible (Lipophilic)Do not flush. Will coat pipes and persist in traps.
Halogen Content None (0%)Critical: Segregate from chlorinated waste to reduce disposal costs.
GHS Signals Warning / EnvironmentH410/H411 (Toxic to aquatic life).[2]

Pre-Disposal Protocol: The "Bench-to-Bin" Workflow

As researchers, we are the first line of defense. The following protocol ensures that the material is stabilized before it leaves your fume hood.

Phase A: Segregation (The "Golden Rule")
  • Do NOT mix with Oxidizers: Keep away from nitrates, perchlorates, or peroxides. 2,5-Dimethylbiphenyl is a fuel source.

  • Do NOT mix with Halogenated Solvents: Unless the compound is already dissolved in DCM or Chloroform, keep it separate. Mixing non-halogenated aromatics with halogenated waste upgrades the entire container to a more expensive disposal tier.

Phase B: Container Selection
  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber jar.

  • Liquid Waste (Solutions):

    • Compatible: Glass (Amber preferred), HDPE, Teflon (PTFE).

    • Incompatible: Polystyrene (PS) or low-grade plastics which may be softened by high concentrations of aromatic hydrocarbons.

Phase C: Labeling Requirements

Every container must be labeled before waste is added.

  • Chemical Name: Write "2,5-Dimethylbiphenyl" (No abbreviations).

  • Hazard Checkboxes: Mark "Toxic" and "Environmental Hazard."

  • Constituents: If in solution, list the solvent and the approximate % concentration (e.g., "2,5-Dimethylbiphenyl (5%) in Hexane").

Disposal Workflow Diagram

The following logic flow illustrates the decision-making process for disposing of 2,5-Dimethylbiphenyl in a research setting.

DisposalWorkflow Start Waste Generation: 2,5-Dimethylbiphenyl StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste Stream StateCheck->SolidPath Solid/Pure LiquidPath Liquid/Solution Stream StateCheck->LiquidPath Dissolved ContainerSolid Select Wide-Mouth HDPE or Glass Jar SolidPath->ContainerSolid LabelSolid Label: 'Non-Halogenated Solid' + 'Environmental Hazard' ContainerSolid->LabelSolid Satellite Satellite Accumulation Area (Secondary Containment) LabelSolid->Satellite SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck HaloYes Stream: Halogenated Organic SolventCheck->HaloYes Yes (e.g., DCM) HaloNo Stream: Non-Halogenated Organic SolventCheck->HaloNo No (e.g., Hexane) ContainerLiq Select Amber Glass or HDPE Carboy HaloYes->ContainerLiq HaloNo->ContainerLiq ContainerLiq->Satellite Handover EHS Pickup / Incineration Satellite->Handover

Figure 1: Decision tree for the segregation and packaging of 2,5-Dimethylbiphenyl waste streams.

Emergency Contingencies

Even with strict protocols, spills occur. This section details the immediate response for a 2,5-Dimethylbiphenyl release.[2][3]

Scenario A: Solid Spill (Powder/Crystal)

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 or half-mask respirator.

  • Containment: Do not sweep vigorously (creates dust).

  • Cleanup: Scoop gently into a waste container. Wipe the surface with a solvent-dampened paper towel (acetone or ethanol) to pick up residue.

  • Disposal: Place the paper towels into the Solid Waste container, not the trash.

Scenario B: Liquid Spill (Solution)

  • Isolate: Turn off ignition sources. Although high flash point, the solvent carrying it (e.g., Hexane) may be flammable.

  • Absorb: Use universal absorbent pads or vermiculite. Do not use paper towels for large volumes (>100mL) as they increase flammability surface area.

  • Decontaminate: Scrub the area with detergent and water. Collect the rinse water as hazardous waste if possible; otherwise, absorb it.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102434, 2,5-Dimethylbiphenyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Waste Classification Guidelines: Non-Halogenated Organics. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Biphenyl Derivatives Aquatic Toxicity. Retrieved from [Link]

Sources

Navigating the Nuances of 2,5-Dimethylbiphenyl: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of research, development, and scientific discovery, the meticulous management of chemical reagents is not merely a procedural formality but a cornerstone of laboratory safety and experimental integrity. This guide provides an in-depth operational framework for the safe handling of 2,5-Dimethylbiphenyl, with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE), alongside comprehensive operational and disposal protocols. As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; we aim to empower our partners with the knowledge and tools necessary to conduct their work with the utmost confidence and safety.

Understanding the Hazard: The Rationale for Stringent Controls

2,5-Dimethylbiphenyl, an aromatic hydrocarbon, presents potential hazards that necessitate a proactive and informed approach to safety. While specific toxicological data for this isomer may be limited, the chemical class of biphenyls and their derivatives warrants caution. Inhalation, ingestion, or skin contact can lead to irritation of the respiratory tract, eyes, and skin.[1] Prolonged or repeated exposure to similar aromatic hydrocarbons has been associated with more severe health effects. Therefore, the selection of PPE and the implementation of robust handling procedures are not just recommended; they are imperative to mitigate these risks.

The Last Line of Defense: A Multi-Faceted Approach to Personal Protective Equipment

The selection of appropriate PPE is a critical decision-making process that must be tailored to the specific laboratory operations being performed. The following provides a detailed guide to selecting the appropriate protective gear for handling 2,5-Dimethylbiphenyl.

Eye and Face Protection: Shielding Against the Unforeseen

Given the potential for eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At a minimum, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn whenever handling 2,5-Dimethylbiphenyl in any form.

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, such as transfers of solutions or heating, a face shield should be worn in conjunction with chemical safety goggles. This provides a secondary layer of protection for the entire face.

Hand Protection: Selecting the Right Glove Material

The choice of gloves is critical to prevent skin contact and potential absorption. The efficacy of a glove material is determined by its resistance to permeation and degradation by the specific chemical. For aromatic hydrocarbons like 2,5-Dimethylbiphenyl, not all common laboratory gloves offer adequate protection.

Glove MaterialChemical Resistance to Aromatic HydrocarbonsGeneral Recommendations
Viton® ExcellentRecommended for prolonged or high-exposure work.[2][3][4]
Butyl Rubber Good to ExcellentA suitable alternative to Viton®, offering good resistance to a wide range of chemicals.[5]
Nitrile Fair to PoorNot recommended for prolonged or immersive contact with aromatic hydrocarbons.[6][7][8][9][10] Suitable only for incidental splash protection, with immediate removal and replacement upon contact.[6][11]
Latex PoorNot recommended for use with aromatic hydrocarbons.[9][10]
Neoprene FairMay offer limited protection for short-duration tasks, but not ideal for handling aromatic hydrocarbons.

It is crucial to consult the glove manufacturer's specific chemical resistance data for the gloves being used. Factors such as glove thickness and the concentration of the chemical can significantly impact breakthrough times. Always inspect gloves for any signs of degradation before and during use.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Engineering controls, such as working within a certified chemical fume hood, are the primary means of preventing inhalation exposure. However, in situations where engineering controls are not sufficient or during certain procedures like spill cleanup, respiratory protection may be necessary.

  • Recommended Respirator: A NIOSH-approved air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is recommended for protection against vapors of 2,5-Dimethylbiphenyl.[3][12]

  • Cartridge Selection: The use of a P100 particulate filter in combination with the OV cartridge may be necessary if there is a potential for aerosol generation.[13][14]

  • Fit Testing: A proper fit is essential for the respirator to be effective. All users of tight-fitting respirators must be fit-tested annually according to OSHA regulations.

Protective Clothing: Minimizing Skin Exposure
  • Laboratory Coat: A standard, flame-resistant laboratory coat should be worn and kept buttoned to protect street clothing and minimize skin exposure.

  • Chemical-Resistant Apron or Coveralls: For tasks involving larger quantities of 2,5-Dimethylbiphenyl or a significant risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.

Operational Blueprint: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is fundamental to a safe laboratory environment.

Pre-Operational Checklist:
  • Information Review: Thoroughly review the Safety Data Sheet (SDS) for 2,5-Dimethylbiphenyl before beginning any work.

  • Engineering Controls: Ensure that the chemical fume hood is functioning correctly and has a current certification.

  • PPE Availability: Confirm that all necessary and appropriate PPE is available, in good condition, and fits correctly.

  • Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure the spill kit is readily accessible and stocked with appropriate materials for an aromatic hydrocarbon spill.

Step-by-Step Handling Procedure:
  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye and face protection, and finally gloves.

  • Working in a Fume Hood: Conduct all manipulations of 2,5-Dimethylbiphenyl, including weighing and transfers, inside a certified chemical fume hood.

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.

  • Avoid Aerosol Generation: Handle the solid material carefully to avoid creating dust. When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Container Labeling: Clearly label all containers with the full chemical name, concentration, and any relevant hazard warnings.

  • Doffing PPE: Remove PPE carefully in the reverse order of donning, taking care to avoid self-contamination. Gloves should be removed last and disposed of as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Management of Chemical Waste

Proper segregation and disposal of chemical waste are critical for environmental protection and regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste: All solid waste contaminated with 2,5-Dimethylbiphenyl, including used gloves, weigh paper, and absorbent materials from spill cleanup, must be collected in a designated, clearly labeled hazardous waste container.[15]

  • Liquid Waste: Solutions containing 2,5-Dimethylbiphenyl should be collected in a separate, labeled hazardous waste container for organic solvents. Do not mix with incompatible waste streams.

  • Empty Containers: Empty containers that held 2,5-Dimethylbiphenyl should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[16][17] After rinsing, the container label should be defaced, and the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[16][17]

Final Disposal:

All hazardous waste containing 2,5-Dimethylbiphenyl must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[18][19] Never dispose of this chemical down the drain.[15]

Emergency Protocols: Preparedness for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is crucial.

In Case of Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[5][20]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][20]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[20]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Spill Response:
  • Minor Spills (within a chemical fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills (outside of a chemical fume hood or involving a large quantity):

    • Evacuate the immediate area and alert your supervisor and the institutional EHS office.[21][22][23][24]

    • If the material is flammable, eliminate all ignition sources.

    • Close the doors to the affected area to contain vapors.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of the emergency response team.

Visualizing the Workflow for Safety

To further clarify the decision-making process for personal protective equipment, the following diagram illustrates a logical workflow.

PPE_Selection_Workflow PPE Selection for Handling 2,5-Dimethylbiphenyl start Start: Task Involving 2,5-Dimethylbiphenyl fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood splash_risk Is there a significant risk of splashing? fume_hood->splash_risk Yes respirator Use Air-Purifying Respirator with Organic Vapor Cartridges fume_hood->respirator No aerosol_risk Is there a risk of aerosol/dust generation? splash_risk->aerosol_risk No face_shield Add Face Shield splash_risk->face_shield Yes quantity Handling large quantities or prolonged exposure? aerosol_risk->quantity No aerosol_risk->respirator Yes min_ppe Minimum PPE: - Chemical Safety Goggles - Lab Coat - Appropriate Gloves (Viton® or Butyl Rubber) quantity->min_ppe No chem_apron Add Chemical-Resistant Apron/Coveralls quantity->chem_apron Yes end Proceed with Task min_ppe->end face_shield->aerosol_risk respirator->splash_risk chem_apron->min_ppe

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.